Product packaging for 3-Chloro-5-(4-fluorophenyl)aniline(Cat. No.:)

3-Chloro-5-(4-fluorophenyl)aniline

Cat. No.: B8060219
M. Wt: 221.66 g/mol
InChI Key: MQUFVBXGBOVOIT-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)aniline is a useful research compound. Its molecular formula is C12H9ClFN and its molecular weight is 221.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN B8060219 3-Chloro-5-(4-fluorophenyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(4-fluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFVBXGBOVOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 3-Chloro-5-(4-fluorophenyl)aniline, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of the most viable synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted diarylamine, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The synthesis of such molecules with high purity and yield is crucial for the advancement of drug discovery and materials science. This guide focuses on the most prominent and efficient method for the preparation of this target molecule: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this specific synthesis, the key precursors are 3-chloro-5-bromoaniline and 4-fluorophenylboronic acid. The general transformation is depicted below:

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions 3_chloro_5_bromoaniline 3-Chloro-5-bromoaniline product This compound 3_chloro_5_bromoaniline->product Suzuki-Miyaura Coupling 4_fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4_fluorophenylboronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, based on analogous reactions found in the literature. These values can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValue/RangeNotes
Reactant Ratio
3-Chloro-5-bromoaniline1.0 equivalentLimiting reagent.
4-Fluorophenylboronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl bromide.
Catalyst Loading
Palladium Catalyst (e.g., Pd(PPh3)4)1 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons.
Base
Inorganic Base (e.g., K2CO3, Cs2CO3)2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.
Solvent System
Toluene/Water or Dioxane/Water2:1 to 5:1 (v/v)A biphasic solvent system is common for Suzuki-Miyaura reactions.
Reaction Conditions
Temperature80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until completion.
Yield 70 - 95%Reported yields for similar transformations are generally high.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is compiled from established procedures for similar transformations.

Materials:

  • 3-Chloro-5-bromoaniline

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-5-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Combine Reactants, Base, and Solvent inert Purge with Inert Gas start->inert catalyst Add Pd Catalyst inert->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product Pure Product

Figure 2: General experimental workflow for the synthesis of the target compound.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

An alternative, though less direct, approach for the synthesis of this compound could involve a Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this context, the synthesis could potentially proceed by coupling 3-chloro-5-bromo(4-fluorophenyl)benzene with an ammonia equivalent or a protected amine, followed by deprotection. However, the synthesis of the requisite diaryl halide precursor adds complexity to this route, making the Suzuki-Miyaura coupling the more efficient and preferred pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and straightforward method for the synthesis of this compound. The reaction proceeds with high yields and tolerates a wide range of functional groups. The provided experimental protocol, based on well-established precedents, offers a robust starting point for researchers. The quantitative data and workflow diagrams are intended to aid in the practical implementation and optimization of this synthesis in a laboratory setting. For professionals in drug development and materials science, a reliable synthesis of this key intermediate is paramount for the advancement of their respective fields.

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-Fluoro Anilines

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound, 3-Chloro-5-(4-fluorophenyl)aniline: Publicly accessible scientific literature and chemical databases contain limited to no specific information on the physicochemical properties, experimental protocols, or biological pathways for the compound "this compound". It is possible that this is a novel or less-documented compound.

This guide will therefore focus on a closely related and well-documented compound, 3-Chloro-5-fluoroaniline , to provide a comprehensive overview in the requested format. This information should be valuable for researchers and scientists working with similar chemical structures.

Physicochemical Properties of 3-Chloro-5-fluoroaniline

The following table summarizes the key physicochemical properties of 3-Chloro-5-fluoroaniline.

PropertyValueSource
Molecular Formula C₆H₅ClFNChem-Impex[1]
Molecular Weight 145.56 g/mol Chem-Impex[1]
CAS Number 4863-91-6Chem-Impex[1]
Appearance Orange to amber to dark red clear liquidChem-Impex[1]
Boiling Point 98 °C at 19 mmHgChem-Impex[1]
Density 1.33 g/mLChem-Impex[1]
Refractive Index n20D 1.56Chem-Impex[1]
Purity ≥ 97% (GC)Chem-Impex[1]

Experimental Protocols

Synthesis of Substituted Anilines: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-fluoroaniline was not found in the provided search results, a general method for the preparation of similar compounds, such as 3-chloro-4-fluoroaniline, involves the reduction of the corresponding nitrobenzene. The following is a representative protocol based on common organic synthesis techniques.

Objective: To synthesize a chloro-fluoro-substituted aniline via the reduction of a nitroaromatic precursor.

Materials:

  • 3-Chloro-5-fluoronitrobenzene (precursor)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A mixture of 3-chloro-5-fluoronitrobenzene and a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reduction: The mixture is heated to reflux, and iron powder is added portion-wise over a period of 30 minutes. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is then basified with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-Chloro-5-fluoroaniline.

Workflow for the Synthesis of 3-Chloro-5-fluoroaniline

G start Start: 3-Chloro-5-fluoronitrobenzene reduction Reduction with Fe/NH4Cl in Ethanol/Water start->reduction filtration Filtration to remove iron salts reduction->filtration basification Basification with NaOH filtration->basification extraction Extraction with Ethyl Acetate basification->extraction drying Drying with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification end_product End Product: 3-Chloro-5-fluoroaniline purification->end_product

Caption: A generalized workflow for the synthesis of 3-Chloro-5-fluoroaniline.

Potential Biological Pathways

Hypothetical Metabolic Pathway of a Chloro-Fluoro Aniline

G parent 3-Chloro-5-fluoroaniline n_acetylation N-Acetylation parent->n_acetylation hydroxylation Hydroxylation parent->hydroxylation acetylated_metabolite Acetylated Metabolite n_acetylation->acetylated_metabolite hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite o_sulfation O-Sulfation hydroxylated_metabolite->o_sulfation sulfated_metabolite Sulfated Metabolite o_sulfation->sulfated_metabolite

Caption: A hypothetical metabolic pathway for a chloro-fluoro aniline derivative.

References

Navigating the Chemical Landscape of Substituted Anilines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed summary of the chemical identifiers for a specific substituted aniline, 3-Chloro-5-(4-fluorophenyl)aniline, and closely related isomers. Understanding the precise nomenclature and corresponding identifiers is critical for accurate sourcing, synthesis, and regulatory compliance in the development of novel therapeutics and functional materials.

Chemical Identifier Summary

The following table summarizes the key identifiers for prominent isomers and related compounds. This structured presentation allows for rapid comparison and verification of chemical entities.

Identifier3-Chloro-4-fluoroaniline3-Chloro-5-fluoroaniline4-(3-Chloro-5-fluorophenyl)aniline
CAS Number 367-21-5[1][2]4863-91-6[3][4]1345471-96-6[5]
IUPAC Name 3-chloro-4-fluoroaniline[2]3-Chloro-5-fluorobenzenamine4-(3-Chloro-5-fluorophenyl)aniline
Chemical Formula C₆H₅ClFN[2]C₆H₅ClFN[3]C₁₂H₉ClFN
Molecular Weight 145.56 g/mol [1][2]145.56 g/mol [3]221.66 g/mol [5]
PubChem CID 9708[2]2734838[3]Not Available
Canonical SMILES C1=CC(=C(C=C1N)Cl)F[2]C1=CC(=C(C=C1F)N)ClNot Available

Experimental Considerations

Detailed experimental protocols for the synthesis and handling of these compounds are often proprietary or published in peer-reviewed literature. Researchers should consult scientific databases and supplier documentation for specific methodologies. For instance, the synthesis of 3-chloro-4-fluoroaniline can be achieved through the hydrogenation of 3-chloro-4-fluoronitrobenzene.

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound is paramount for scientific reproducibility and safety. The relationship between different identifiers is hierarchical and interconnected.

cluster_chemical Chemical Compound cluster_identifiers Primary Identifiers cluster_representations Structural Representations IUPAC_Name IUPAC Name (Systematic) CAS_Number CAS Number (Unique Registry Number) IUPAC_Name->CAS_Number is assigned a SMILES SMILES (String Notation) IUPAC_Name->SMILES can be converted to Common_Name Common Name (Trivial) Common_Name->CAS_Number is assigned a PubChem_CID PubChem CID (Database ID) CAS_Number->PubChem_CID is linked to InChI InChI (International Chemical Identifier) SMILES->InChI can be converted to InChI->IUPAC_Name can be converted to

Caption: Interconnectivity of chemical identifiers and representations.

Experimental Workflow for Compound Verification

A typical workflow for verifying the identity and purity of a chemical sample involves multiple analytical techniques.

Sample Chemical Sample NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC/GC (Purity Assessment) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data_Analysis Data Analysis & Comparison to Reference Spectra NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Confirmation Compound Identity & Purity Confirmed Data_Analysis->Confirmation

Caption: Standard workflow for analytical compound verification.

References

Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound 3-Chloro-5-(4-fluorophenyl)aniline in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available at the time of this publication. This document, therefore, provides a detailed overview of the expected solubility characteristics based on structurally analogous compounds, namely chloroanilines and fluoroanilines. It includes a summary of available quantitative solubility data for these related molecules, outlines standard experimental protocols for solubility determination, and discusses the potential role of such halogenated anilines in the context of drug development. This guide aims to serve as a valuable resource for researchers by providing foundational knowledge and methodologies applicable to the study of this and similar compounds.

Introduction

This compound is a halogenated aromatic amine. The presence of chlorine and fluorine atoms, along with the aniline functional group, suggests its potential utility as a building block in medicinal chemistry and materials science. Halogenated anilines are frequently employed in the synthesis of pharmaceuticals and other bioactive molecules due to their unique electronic properties and ability to participate in various chemical reactions.[1] Understanding the solubility of such compounds in organic solvents is a critical parameter for their synthesis, purification, formulation, and application in drug discovery processes.[2]

Poor aqueous solubility is a common challenge in drug development, and therefore, solubility in a range of organic solvents is often a key consideration for reaction conditions, purification strategies like crystallization, and formulation development. While direct experimental data for this compound is not available, the solubility of structurally related compounds can provide valuable insights into its likely behavior.

Predicted Solubility Profile

Based on the general principles of solubility, where "like dissolves like," it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents. The presence of the non-polar phenyl rings and halogen substituents contributes to its hydrophobic character. Polar organic solvents, particularly those capable of hydrogen bonding with the amine group, are expected to be effective in dissolving this compound.

Solubility Data of Structurally Analogous Compounds

To provide a quantitative context, the following tables summarize the solubility of various chloroanilines and dichlorobenzenes in a range of common organic solvents. This data has been collated from various scientific sources and serves as a proxy for estimating the potential solubility of this compound.

Table 1: Solubility of Chloroanilines in Various Organic Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
4-ChloroanilineEthanol20Freely Soluble[3]
4-ChloroanilineAcetone20Freely Soluble[3]
4-ChloroanilineWater200.3[3]
2-ChloroanilineMost Organic SolventsNot SpecifiedSoluble[4]
2-Chloro-5-nitroanilineN-Methylpyrrolidone (NMP)25> Acetone[5]
2-Chloro-5-nitroanilineAcetone25> 2-Butanone[5]
2-Chloro-5-nitroanilineEthanol25> n-Propanol[5]

Table 2: Solubility of Dichlorobenzenes in Various Organic Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
1,2-DichlorobenzeneEthanol25Readily Soluble[6]
1,2-DichlorobenzeneAcetone25Readily Soluble[6]
1,2-DichlorobenzeneChloroform25Readily Soluble[6]
1,2-DichlorobenzeneWater25~0.01[6]
1,3-DichlorobenzeneEthanol25Good Solubility[7]
1,3-DichlorobenzeneAcetone25Good Solubility[7]
1,3-DichlorobenzeneWater25~0.0018[7]
1,4-DichlorobenzeneEthanolNot SpecifiedVery Soluble[8]
1,4-DichlorobenzeneAcetoneNot SpecifiedVery Soluble[8]
1,4-DichlorobenzeneWaterNot SpecifiedPractically Insoluble[8]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of a solid compound in a liquid solvent.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[9]

Protocol:

  • Preparation: An excess amount of the solid compound (solute) is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand to allow the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter compatible with the solvent. Care must be taken to avoid any temperature changes during this step.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common method due to its sensitivity and specificity.[9] A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental sample.

  • Calculation: The solubility is then expressed in appropriate units, such as mg/mL, g/L, or molarity.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, technique for determining solubility.[10][11]

Protocol:

  • Saturation: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate, as described in the isothermal saturation method.

  • Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[10]

  • Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature in a fume hood, or by gentle heating in an oven or on a hot plate, depending on the volatility and thermal stability of the solute and solvent.[12]

  • Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a suitable temperature to remove any residual solvent.[10][12] After cooling to room temperature in a desiccator, the container is weighed.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated by dividing the mass of the solute by the initial volume or mass of the solvent used.[10]

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound in a solvent using the isothermal saturation method followed by HPLC analysis.

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear saturated solution C->D E Analyze solute concentration (e.g., by HPLC) D->E F Calculate solubility E->F

Caption: Generalized workflow for solubility determination.

Conceptual Role in Drug Discovery

Substituted anilines like this compound are important scaffolds in drug discovery. The following diagram illustrates a conceptual pathway where such a compound could be utilized as a starting material for the synthesis of a potential drug candidate.

G cluster_0 Synthesis & Optimization cluster_1 Screening & Evaluation A Starting Material (e.g., this compound) B Chemical Modification (e.g., acylation, alkylation) A->B C Lead Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

References

Spectroscopic Data for 3-Chloro-5-(4-fluorophenyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive spectroscopic data (NMR, IR, MS) for the specific compound 3-Chloro-5-(4-fluorophenyl)aniline is not publicly available in the searched scientific literature and databases.

While extensive research has been conducted on related isomers such as 3-chloro-4-fluoroaniline and 3-chloro-5-fluoroaniline, detailed experimental data and protocols for this compound remain elusive. The structural distinction is critical; the requested compound possesses a significantly different and more complex molecular framework due to the presence of a 4-fluorophenyl substituent, which fundamentally alters its spectroscopic properties compared to simpler chloro-fluoro-anilines.

For the benefit of researchers, this guide presents available data for the closely related, yet distinct, compound 3-chloro-4-fluoroaniline , which has been a subject of metabolic and synthetic studies. It is imperative to note that this information should not be used as a direct substitute for the spectroscopic data of this compound.

Spectroscopic Data Summary for 3-Chloro-4-fluoroaniline

The following tables summarize the available spectroscopic data for 3-chloro-4-fluoroaniline.

Table 1: ¹H NMR Data for 3-Chloro-4-fluoroaniline
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not available in a structured format in the search results.

While ¹H NMR spectra for 3-chloro-4-fluoroaniline are mentioned in the literature, specific peak assignments and coupling constants were not detailed in the provided search snippets.

Table 2: Infrared (IR) Spectroscopy Data for 3-Chloro-4-fluoroaniline
Wavenumber (cm⁻¹)Functional Group Assignment
Specific IR absorption bands were not explicitly listed in the search results.
Table 3: Mass Spectrometry (MS) Data for 3-Chloro-4-fluoroaniline
m/zInterpretation
Specific mass-to-charge ratio data from mass spectrometry was not found in the search results.

Experimental Protocols for Spectroscopic Analysis of Related Anilines

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, general methodologies for the characterization of similar compounds are well-established. The following represents a typical workflow for such an analysis.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Dissolve in CDCl₃ or DMSO-d₆ IR IR Spectroscopy Purification->IR Prepare as KBr pellet or thin film MS Mass Spectrometry Purification->MS Introduce into mass spectrometer Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional spectra. Two-dimensional techniques like COSY and HSQC could be employed for more complex structural elucidation.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: An FTIR spectrometer would be used to record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum would be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C-H aromatic stretches, C-Cl, and C-F vibrations).

Mass Spectrometry (MS):

  • Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), would be used to generate gas-phase ions of the molecule.

  • Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: The resulting mass spectrum would show the molecular ion peak, providing information about the molecular weight, and fragmentation patterns that can aid in structural confirmation.

commercial suppliers of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom meta to the amino group, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its applications span the creation of antiviral agents, anti-inflammatory drugs, herbicides, and pigments.[1][2]

Commercial Suppliers and Physical Properties

A variety of chemical suppliers offer 3-Chloro-5-fluoroaniline in differing quantities and purities. Below is a summary of key data from several commercial vendors.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/mL)Refractive Index
Sigma-Aldrich Not specified4863-91-6C₆H₅ClFN145.56SolidNot specifiedNot specifiedNot specified
TCI America >97.0% (GC)4863-91-6C₆H₅ClFN145.56LiquidNot specifiedNot specifiedNot specified
Ossila >97%4863-91-6C₆H₅ClFN145.56Clear liquid226 at 760 mmHg1.45Not specified
Chem-Impex ≥ 97% (GC)4863-91-6C₆H₅ClFN145.56Orange to amber to dark red clear liquid98 °C/19 mmHg1.33n20D 1.56
Santa Cruz Biotechnology Not specified4863-91-6C₆H₅ClFN145.56Not specifiedNot specifiedNot specifiedNot specified

Note: Physical properties may vary slightly between suppliers and batches. Please refer to the supplier's certificate of analysis for the most accurate data.

Key Synthetic Applications and Experimental Protocols

3-Chloro-5-fluoroaniline is a versatile precursor in a range of chemical transformations, including nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions.[2] One notable application is in the Skraup synthesis of quinolines, a key scaffold in many pharmaceutical agents.[2]

The following is a representative protocol for the synthesis of a tetrahydroquinoline derivative from 3-chloro-5-fluoroaniline, based on the principles of the Skraup reaction.[1][2]

Reaction: Synthesis of 6-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Reagents and Materials:

  • 3-Chloro-5-fluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)[1]

  • Ferrous sulfate (optional, to moderate the reaction)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, drying agent, silica gel for chromatography).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactants: To the cooled mixture, add 3-chloro-5-fluoroaniline. If the reaction is known to be vigorous, ferrous sulfate can be added as a moderator.[1]

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent, such as nitrobenzene.

  • Heating: Heat the reaction mixture under reflux. The reaction temperature and time will depend on the specific substrate and scale. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired tetrahydroquinoline derivative.

Visualizations

G Figure 1. Key Applications of 3-Chloro-5-fluoroaniline cluster_pharma cluster_agro A 3-Chloro-5-fluoroaniline B Pharmaceutical Synthesis A->B C Agrochemical Synthesis A->C D Dyes and Pigments A->D B1 Antiviral Agents (e.g., Influenza H1N1 Inhibitors) B->B1 B2 Anti-inflammatory Drugs (e.g., Glucocorticoid Receptor Agonists) B->B2 B3 Anticancer Agents B->B3 C1 Herbicides C->C1 C2 Pesticides C->C2 G Figure 2. Experimental Workflow for Skraup Synthesis start Start reactants Combine 3-Chloro-5-fluoroaniline, Glycerol, Sulfuric Acid, and Oxidizing Agent start->reactants reflux Heat Mixture under Reflux reactants->reflux workup Quench with Ice and Neutralize reflux->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify via Chromatography extraction->purification product Tetrahydroquinoline Product purification->product

References

potential applications of substituted anilines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Applications of Substituted Anilines in Drug Discovery and Development

For researchers, scientists, and drug development professionals, the search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor. Among the privileged structures in the medicinal chemist's toolbox, the substituted aniline moiety has consistently emerged as a critical component in a diverse array of therapeutic agents. Its unique electronic properties, ability to participate in key hydrogen bonding interactions, and synthetic tractability have cemented its role in the development of drugs targeting a wide range of diseases, from cancer to infectious diseases and pain management. This technical guide provides an in-depth exploration of the applications of substituted anilines in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Substituted Anilines in Oncology: Targeting Kinase-Driven Malignancies

The anilinoquinazoline and anilinoquinoline scaffolds are quintessential examples of the successful application of substituted anilines in oncology. These structures serve as the backbone for numerous tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in signal transduction pathways that regulate cell growth, differentiation, and survival. In many cancers, mutations or overexpression of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), lead to constitutive activation of these pathways, resulting in uncontrolled cell proliferation.

Aniline-based TKIs typically function as ATP-competitive inhibitors. The aniline nitrogen and associated ring system form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis of cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP P P EGFR->P Autophosphorylation Aniline_TKI Substituted Aniline TKI (e.g., Gefitinib) Aniline_TKI->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphate Source RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Fig. 1: EGFR Signaling Pathway Inhibition by Substituted Anilines.
Quantitative Data: In Vitro Activity of Aniline-Based Kinase Inhibitors

The potency of substituted aniline derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro activities of several representative compounds against key oncogenic kinases.

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (µM)Reference
4-AnilinoquinazolineCompound 15aEGFR0.13[1]
VEGFR-20.56[1]
Compound 15bEGFR0.15[1]
VEGFR-21.81[1]
4-AnilinoquinolineCompound 1 (Erlotinib analog)EGFR (in-cell)0.27[2]
Compound 18UCH-1 (Chordoma cell line)0.33[2]
UCH-2 (Chordoma cell line)0.31[2]
6,7-Dimethoxy-4-anilinoquinolineCompound 12nc-Met0.030[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a substituted aniline compound against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, c-Met)

  • Kinase substrate (e.g., a synthetic peptide)

  • Test compound (substituted aniline derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase assay buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add 12.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilution in DMSO) B 2. Assay Plate Preparation (Add compound/DMSO to wells) A->B C 3. Kinase & Substrate Addition (Master mix in assay buffer) B->C D 4. Reaction Initiation (Add ATP solution) C->D E 5. Incubation (Room temperature, e.g., 60 min) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Luminescence Generation (Add Kinase Detection Reagent) F->G H 8. Data Acquisition (Measure luminescence) G->H I 9. Data Analysis (Calculate IC50) H->I

Fig. 2: Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

The following protocol describes the synthesis of a representative 4-anilino-6,7-dimethoxyquinoline, a common scaffold for kinase inhibitors.[3]

Objective: To synthesize a 6,7-dimethoxy-4-anilinoquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Solvent Addition: Add isopropanol to the flask to dissolve the reactants.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Purification: Purify the resulting solid residue by column chromatography on silica gel. Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 4-anilino-6,7-dimethoxyquinoline derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Substituted Anilines as Antimicrobial Agents: The Legacy of Sulfonamides

Long before their application in oncology, substituted anilines played a pivotal role in the fight against infectious diseases. The discovery of sulfonamides, which are derivatives of sulfanilamide (a para-substituted aniline), marked the beginning of the era of modern antimicrobial chemotherapy.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the biosynthesis of folic acid. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS and block the synthesis of folic acid, thereby inhibiting bacterial growth and replication. Human cells are not affected by sulfonamides because they obtain folic acid from their diet and do not synthesize it.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalysis Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Biosynthesis Pathway Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamide Substituted Aniline (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Fig. 3: Mechanism of Action of Sulfonamide Antimicrobials.
Quantitative Data: In Vitro Antimicrobial Activity of Sulfonamide Derivatives

The in vitro efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents MIC values for some sulfonamide derivatives against common bacterial pathogens.

CompoundBacterial StrainMIC (µg/mL)Reference
SulfadiazineS. aureus250[5]
E. coli31.25[5]
SulfamethoxazoleS. aureus>512[6]
E. coli125[5]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus (ATCC 29213)32
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus (ATCC 29213)64[7]
Compound 1bS. aureus (clinical isolates)64-512
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of a sulfonamide derivative.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Test compound (sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at a starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Substituted Anilines in Pain Management: From NSAIDs to Novel Analgesics

The substituted aniline motif is also present in several well-known analgesic drugs. While some of these are non-steroidal anti-inflammatory drugs (NSAIDs), others exert their effects through different mechanisms, highlighting the versatility of this chemical scaffold.

Mechanism of Action: Diverse Pathways for Analgesia

The analgesic mechanisms of aniline-containing drugs are varied. For NSAIDs that incorporate an aniline or anilide structure, the primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

Other aniline derivatives may act on different targets within the central and peripheral nervous systems to produce analgesia. For example, some compounds may modulate the activity of ion channels or receptors involved in nociceptive signaling.

Quantitative Data: Analgesic Potency of Aniline Derivatives

The analgesic potency of a compound is often expressed as its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following table lists the ED50 values for several aniline-containing analgesics in a mouse model of pain.

CompoundAnalgesic AssayED50 (mg/kg)Reference
AcetanilideAcetic acid-induced writhing~12.6[8]
4-AminophenolAcetic acid-induced writhing~20[8]
Mefenamic acidPhenylquinone-induced writhing20.7[9]
AmitriptylineMouse writhing assay1.2
ImipramineMouse writhing assay2.3
Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for evaluating the efficacy of centrally acting analgesics.

Objective: To assess the analgesic effect of a test compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Test animals (e.g., mice or rats)

  • Test compound (aniline derivative)

  • Vehicle control (e.g., saline or a suitable solvent)

  • Stopwatch

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Gently place each animal on the hot plate and start the stopwatch immediately.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

    • Stop the stopwatch as soon as a nociceptive response is observed and record the latency time.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.

  • Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At specific time intervals after compound administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the mean response latency for each treatment group at each time point.

    • An increase in the response latency compared to the vehicle control group indicates an analgesic effect.

    • The data can be used to determine the dose-response relationship and calculate the ED50 of the test compound.

Conclusion

The substituted aniline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its presence in blockbuster drugs for oncology, its historical significance in the development of antimicrobials, and its continued relevance in the search for novel analgesics underscore its importance in medicinal chemistry. The ability to readily modify the substitution pattern on the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into effective and safe medicines. As our understanding of disease biology deepens and new molecular targets are identified, it is certain that the versatile and privileged substituted aniline structure will continue to be a cornerstone of drug design for the foreseeable future.

References

A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl compounds represent a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms into the biaryl scaffold imparts unique physicochemical properties that can profoundly influence molecular conformation, lipophilicity, metabolic stability, and target-binding affinity.[1][2][3] This technical guide provides a comprehensive literature review of fluorinated biaryl compounds, focusing on their synthesis, key properties, and applications, with a particular emphasis on drug discovery and liquid crystal technology.

The introduction of fluorine can lead to enhanced binding to target proteins, improved membrane permeability, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4][5] In the realm of materials science, fluorinated biaryls are integral components of liquid crystal displays, where their unique dielectric anisotropy and viscosity properties are highly valued.[6][7] This review will delve into the prevalent synthetic methodologies for accessing these valuable compounds, present quantitative data to compare different approaches, and provide detailed experimental protocols for key reactions. Furthermore, it will explore the signaling pathways and experimental workflows relevant to the study and application of fluorinated biaryl compounds.

Synthetic Methodologies for Fluorinated Biaryl Compounds

The construction of the biaryl bond in the presence of fluorine atoms can be achieved through various cross-coupling reactions. The most common and versatile methods include the Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, including those containing fluorine.[8] It typically involves the palladium-catalyzed reaction of an aryl halide or triflate with an arylboronic acid or its ester. The reaction tolerates a wide range of functional groups and often proceeds with high yields.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryls

EntryAryl Halide/TriflateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄water:dioxane (1:3)1058.582[8]
21-bromo-3,4-difluorobenzene4-acetylphenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄water:dioxane (1:3)1058.575[8]
31-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O (95:5)11024>95[9][10]
41-bromo-2-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O (95:5)11048~80[9][10]
54-bromofluorosulfate4-methylphenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃H₂O60692[11]

To a pressure tube are added the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.015 equiv).[8] A mixture of dioxane and water (3:1 v/v) is added, and the tube is sealed.[8] The reaction mixture is heated to 105 °C for 8.5 hours.[8] After cooling to room temperature, the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex.[12] This method is particularly useful for the synthesis of sterically hindered biaryls and for couplings involving heteroaromatic compounds.[13][14]

Table 2: Negishi Coupling for the Synthesis of Fluorinated Biaryls

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-bromoanisolep-tolylzinc chloridePd(OAc)₂/L3 (0.1)L3 (0.1)THF750.3392[13]
21-iodo-2,3,5,6-tetrafluorobenzeneC₆F₅ZnCl[PdCl₂(PhPEWO-F)]-THF80195
31-iodo-2,4,6-trifluorobenzeneC₆F₅ZnCl[NiCl₂(PhPEWO-F)]-THF80190
44-bromo-2-fluorotoluene2-pyridylzinc bromidePd(acac)₂ (5)-THF651285[15]

In a glovebox, a reaction vial is charged with the palladium precatalyst and the ligand.[13] The vial is sealed, removed from the glovebox, and placed under an atmosphere of argon. Anhydrous THF is added, followed by the aryl halide. The organozinc reagent (typically as a solution in THF) is then added dropwise at room temperature. The reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Ullmann Reaction

The classical Ullmann reaction is the copper-catalyzed homocoupling of two aryl halides to form a symmetric biaryl.[16] While it often requires high temperatures, modern variations have been developed that proceed under milder conditions.[17][18]

Table 3: Ullmann Reaction for the Synthesis of Symmetric Fluorinated Biaryls

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-iodo-2-fluorobenzeneCu (excess)-200--[16]
21-iodo-2,3,4,5-tetrafluorobenzeneCu (excess)DMF150685
31-bromo-pentafluorobenzeneNi(acac)₂ (2)Diethyl etherreflux3high

A mixture of the aryl halide and activated copper bronze is heated, often without a solvent, at high temperatures (typically >200 °C) for several hours.[16] For more modern procedures, the aryl halide is dissolved in a high-boiling solvent such as dimethylformamide (DMF), and copper powder is added.[19] The mixture is heated to reflux under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or chromatography.

Key Physicochemical Properties of Fluorinated Biaryl Compounds

The introduction of fluorine into a biaryl system significantly alters its electronic and steric properties, which in turn influences its bulk properties.

Impact on Drug Discovery

In medicinal chemistry, fluorination is a powerful strategy to enhance the drug-like properties of a molecule.[2][4]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage, thus increasing the half-life of a drug.[2]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[5][20]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetics.[2]

Table 4: Pharmacokinetic Parameters of Selected Fluorinated Drugs

DrugClassFluorine-Containing MoietyHalf-life (h)Bioavailability (%)Key Impact of Fluorination
CelecoxibNSAIDTrifluoromethyl11.2~22-40Enhanced COX-2 selectivity
FlurbiprofenNSAIDMonofluorophenyl3-4>90Increased potency
DiflunisalNSAIDDifluorophenyl8-12~90Longer duration of action
BicalutamideAntiandrogenFluorophenyl, Trifluoromethyl139HighImproved metabolic stability and receptor binding
Applications in Liquid Crystals

Fluorinated biaryl compounds are essential components in liquid crystal mixtures for display applications due to their favorable dielectric and optical properties.[6][7]

  • Dielectric Anisotropy (Δε): The position and number of fluorine atoms in the biaryl core significantly influence the dielectric anisotropy, which is crucial for the switching behavior of liquid crystals in an electric field.[1]

  • Viscosity: Fluorination can also affect the viscosity of the liquid crystal, which impacts the response time of the display.[21]

  • Mesophase Stability: The introduction of fluorine can alter the melting point and clearing point of the liquid crystal, thereby affecting the temperature range of the desired mesophase.[6]

Table 5: Physicochemical Properties of Selected Fluorinated Biaryl Liquid Crystals

Compound StructurePhase Transitions (°C)Dielectric Anisotropy (Δε) at 20°CBirefringence (Δn) at 589 nm, 20°C
4-pentyl-4'-cyanobiphenyl (5CB)Cr 22.5 N 35.3 I+11.00.18
4-pentyl-2',3'-difluoro-4''-propyl-p-terphenylCr 85 N 212 I+5.20.23
4-propyl-2',3',5',6'-tetrafluoro-4''-pentyl-p-terphenylCr 102 SmA 145 N 240 I-3.50.20

Visualizing Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (R²-B(OR)₂) PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Screening Workflow in Drug Discovery

The discovery of new drug candidates often involves high-throughput screening (HTS) of large compound libraries to identify molecules with desired biological activity.[22][23]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (Fluorinated Biaryls) Primary_Screening Primary Screening (HTS) Compound_Library->Primary_Screening Assay_Development Assay Development & Validation Assay_Development->Primary_Screening Data_Analysis Data Analysis & Hit Identification Primary_Screening->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: A generalized workflow for high-throughput screening in drug discovery.

Conclusion

Fluorinated biaryl compounds are of immense importance in both medicinal chemistry and materials science. The unique properties imparted by fluorine substitution have led to the development of numerous life-saving drugs and advanced materials. A deep understanding of the synthetic methodologies available for their preparation, coupled with a clear grasp of their structure-property relationships, is crucial for the continued advancement in these fields. The Suzuki-Miyaura, Negishi, and Ullmann reactions remain the workhorse methods for the synthesis of these compounds, with ongoing research focused on developing more efficient and sustainable catalytic systems. As our ability to precisely introduce fluorine into complex molecules improves, so too will our capacity to design and create novel fluorinated biaryl compounds with tailored properties for a wide range of applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the molecular structure and conformation of 3-Chloro-5-(4-fluorophenyl)aniline is not publicly available. This guide provides a comprehensive overview based on the known properties of its isomers and related compounds, alongside theoretical and generalized experimental protocols for its synthesis and characterization.

Molecular Structure

This compound is a biaryl amine derivative. Its structure consists of a 3-chloro-5-aminophenyl ring linked to a 4-fluorophenyl ring. The presence of halogen atoms (chlorine and fluorine) and an amino group on the phenyl rings is expected to influence its electronic properties, reactivity, and biological activity. The key structural features include:

  • Two Aromatic Rings: A substituted aniline ring and a substituted fluorobenzene ring.

  • Substituents on the Aniline Ring: A chlorine atom at position 3 and an amino group at position 1.

  • Substituent on the Phenyl Ring: A fluorine atom at position 4.

  • Rotatable Single Bond: The carbon-carbon single bond connecting the two aryl rings allows for conformational flexibility.

The conformation of the molecule, specifically the dihedral angle between the two phenyl rings, will be determined by the balance of steric hindrance between the ortho hydrogens and the electronic effects of the substituents.

Physicochemical Properties of Related Isomers

To provide context, the following tables summarize the available quantitative data for the closely related isomers: 3-Chloro-4-fluoroaniline and 3-Chloro-5-fluoroaniline.

Table 1: Physicochemical Properties of 3-Chloro-4-fluoroaniline

PropertyValueReference
CAS Number 367-21-5[1][2]
Molecular Formula C₆H₅ClFN[1][2]
Molecular Weight 145.56 g/mol [1][2]
Melting Point 42-44 °C[3]
Boiling Point 227-228 °C[3]
Appearance White to light brown crystals or powder[4][5]

Table 2: Spectroscopic and Crystallographic Data for 3-Chloro-4-fluoroaniline

Data TypeDescriptionReference
¹H NMR Spectra available in chemical databases.[6][7]
IR Spectra Available in various forms (FTIR, ATR-IR, Vapor Phase).[7]
Mass Spectrum Available in NIST Mass Spectrometry Data Center.[7]
Crystal Structure Orthorhombic, Space group P b c a. Cell constants: a=14.608 Å, b=15.757 Å, c=5.303 Å.[7]

Table 3: Physicochemical Properties of 3-Chloro-5-fluoroaniline

PropertyValueReference
CAS Number 4863-91-6[8][9]
Molecular Formula C₆H₅ClFN[8][9]
Molecular Weight 145.56 g/mol [8][9]
Appearance Solid[9]

Proposed Experimental Protocols

The following are detailed, theoretical methodologies for the synthesis and characterization of this compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[10][11][12]

Experimental Protocol:

  • Reactant Preparation: To an oven-dried Schlenk flask, add 3-chloro-5-bromoaniline (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio), followed by the addition of a base, typically an aqueous solution of 2M sodium carbonate (3 equivalents).

  • Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.[1][13]

Experimental Protocol:

  • Reactant Preparation: In a glovebox, combine 1-bromo-3-chloro-5-fluorobenzene (1 equivalent), aniline (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents).

  • Base and Solvent Addition: Add a strong base, such as sodium tert-butoxide (1.4 equivalents), and a dry, degassed solvent like toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat it to the appropriate temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR would also be crucial for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹) would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom.

X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent from a concentrated solution of the purified compound.[14] The crystal structure determination would provide definitive information on the bond lengths, bond angles, and the dihedral angle between the two phenyl rings, offering precise insight into the molecule's solid-state conformation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound such as this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials: 3-chloro-5-bromoaniline 4-fluorophenylboronic acid reaction Suzuki-Miyaura Coupling (or Buchwald-Hartwig Amination) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir xray Single Crystal X-ray Diffraction (optional) product->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation conformational_analysis Conformational Analysis xray->conformational_analysis structure_elucidation->conformational_analysis

Caption: A logical workflow for the synthesis and characterization of a novel compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 3-Chloro-5-(4-fluorophenyl)aniline. This starting material, possessing a unique substitution pattern with halogen and biaryl moieties, serves as a versatile scaffold for the generation of diverse molecular architectures of medicinal interest. The following protocols are representative examples of how this aniline derivative can be utilized to construct key heterocyclic cores, such as quinolines and benzimidazoles, which are prevalent in numerous approved drugs.

Introduction

This compound is a substituted aniline that holds significant potential as a building block in pharmaceutical and agrochemical research. The presence of chloro and fluoro groups can enhance the metabolic stability and binding affinity of target molecules. The aniline functional group provides a reactive handle for a variety of chemical transformations, including C-N bond formation and cyclization reactions, enabling the construction of complex heterocyclic systems. This document outlines detailed experimental procedures for the synthesis of a quinoline and a benzimidazole derivative, which are common scaffolds in drug discovery.

Synthesis of a Quinolone Intermediate

The Conrad-Limpach reaction is a classic method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. This protocol adapts this methodology for this compound.

Experimental Protocol: Synthesis of 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution (10% w/v)

  • Hydrochloric acid (1 M)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filter paper and funnel

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and graduated cylinders

Procedure:

  • Step 1: Formation of the β-anilinoacrylate:

    • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.045 mol) in ethanol (50 mL).

    • Add ethyl acetoacetate (5.85 g, 0.045 mol) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Stir the mixture at room temperature for 2 hours.

    • Remove the ethanol under reduced pressure to obtain the crude ethyl 3-(3-chloro-5-(4-fluorophenyl)anilino)but-2-enoate.

  • Step 2: Cyclization to the 4-hydroxyquinoline:

    • To the crude product from Step 1, add Dowtherm A (100 mL).

    • Heat the mixture to 250 °C with stirring for 30 minutes in a fume hood.

    • Cool the reaction mixture to below 100 °C and carefully pour it into hexane (200 mL) to precipitate the product.

    • Filter the solid, wash with hexane, and then with a small amount of cold ethanol.

  • Step 3: Purification:

    • Suspend the crude solid in a 10% aqueous sodium hydroxide solution (100 mL) and stir for 30 minutes.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with 1 M hydrochloric acid until the pH is approximately 2-3 to precipitate the 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline.

    • Filter the precipitate, wash with water until the washings are neutral, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Data Presentation
Starting MaterialReagentProductFormYield (%)Purity (%)
This compoundEthyl acetoacetate6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinolineOff-white solid65-75>95

Note: Yields and purity are estimated based on typical Conrad-Limpach reactions and may vary depending on experimental conditions.

Synthetic Workflow

G start This compound reagent1 Ethyl acetoacetate, H+ intermediate1 Ethyl 3-(3-chloro-5-(4-fluorophenyl)anilino)but-2-enoate reagent1->intermediate1 Condensation reagent2 Dowtherm A, 250 °C product1 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline reagent2->product1 Cyclization G start This compound reagent1 Ac₂O intermediate1 N-acetylated aniline reagent1->intermediate1 Acetylation reagent2 HNO₃, H₂SO₄ intermediate2 Nitrated acetamide reagent2->intermediate2 Nitration reagent3 HCl, EtOH intermediate3 Nitroaniline reagent3->intermediate3 Hydrolysis reagent4 Fe, NH₄Cl intermediate4 o-phenylenediamine reagent4->intermediate4 Reduction reagent5 Acetic Acid product1 5-Chloro-7-(4-fluorophenyl)-2-methyl-1H-benzo[d]imidazole reagent5->product1 Cyclization

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Chloro-5-(4-fluorophenyl)aniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications.

These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar haloanilines, as specific literature for the target molecule is limited.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.

  • Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation

Due to the absence of specific literature data for the Suzuki coupling of this compound, a table of representative conditions for similar substrates is provided below. These conditions can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Chlorides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-DichloroanilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>90
22,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF60492[1]
33,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/MeOH/H₂ORT24Not specified[2]
44-BromoanisolePhenylboronic acidPA-Pd (2)K₃PO₄Water100395

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Arylboronic acid - Palladium Catalyst - Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir (Monitor Progress) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: General workflow for the Suzuki coupling experiment.

References

Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-5-(4-fluorophenyl)aniline is a synthetic aromatic amine containing chloro and fluoro substitutions, structural motifs that are frequently exploited in medicinal chemistry to enhance the pharmacological properties of drug candidates. While this specific building block has not been extensively documented in the public domain as a component of clinically approved or late-stage investigational kinase inhibitors, its constituent fragments, particularly substituted anilines, are prevalent in numerous kinase inhibitor scaffolds. These fragments often serve as crucial pharmacophores that interact with the hinge region of the kinase ATP-binding site. This document explores the potential applications and synthetic considerations of this compound as a building block for novel kinase inhibitors, drawing parallels from structurally related compounds.

Rationale for Use in Kinase Inhibitor Design

The structural features of this compound offer several advantages for its incorporation into kinase inhibitor scaffolds:

  • Hinge Binding: The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating interaction with the kinase hinge region, a critical anchor point for many Type I and Type II kinase inhibitors.

  • Lipophilic Pockets: The 4-fluorophenyl group can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity. The fluorine atom can also engage in favorable orthogonal interactions.

  • Modulation of Physicochemical Properties: The chloro and fluoro substituents can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the resulting inhibitor.

  • Vector for Further Functionalization: The aniline and the phenyl rings provide multiple sites for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Kinase Targets and Signaling Pathways

Given the prevalence of aniline-based scaffolds in oncology, inhibitors derived from this compound could potentially target a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis. Hypothetically, this building block could be incorporated into inhibitors targeting kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors, such as gefitinib, utilize a substituted aniline core to bind to the kinase domain.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy in anti-angiogenic therapy, and several VEGFR inhibitors feature aniline-based pharmacophores.

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various signaling pathways controlling cell growth and motility.

  • Aurora Kinases: These serine/threonine kinases are critical for cell cycle regulation and are attractive targets for cancer therapy.

A generalized signaling pathway that could be targeted is depicted below:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis SRC->Proliferation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Potential Inhibitor (derived from This compound) Inhibitor->RTK start Start Materials: - this compound - 2,4-Dichloropyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - React this compound with 2,4-dichloropyrimidine - Solvent: Isopropanol or DMF - Base: DIPEA or K2CO3 - Temperature: 80-120 °C start->step1 product1 Intermediate Product: 4-Chloro-N-(3-chloro-5-(4-fluorophenyl)phenyl)pyrimidin-2-amine step1->product1 step2 Step 2: Second SNAr Reaction - React intermediate with a second amine (R-NH2) - Solvent: n-Butanol or Dioxane - Catalyst: p-TsOH (optional) - Temperature: 100-150 °C product1->step2 final_product Final Product: N2-(3-Chloro-5-(4-fluorophenyl)phenyl)-N4-R-pyrimidine-2,4-diamine step2->final_product purification Purification - Column Chromatography - Recrystallization final_product->purification start Prepare Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP - Test compound dilutions step1 Incubate kinase, substrate, and test compound start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at optimal temperature (e.g., 30 °C) step2->step3 step4 Stop the reaction step3->step4 step5 Detect phosphorylation signal (e.g., luminescence, fluorescence) step4->step5 data_analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 value step5->data_analysis

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-5-(4-fluorophenyl)aniline. This reaction is a powerful tool for the formation of a new C-N bond, coupling the aryl chloride with a primary or secondary amine to synthesize more complex aniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst with a suitable ligand to facilitate the coupling of an amine with an aryl halide.[1] For challenging substrates such as the sterically hindered and electronically deactivated this compound, the choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.[2]

Experimental Protocols

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. The conditions are based on established methods for the amination of sterically hindered and electron-neutral or electron-poor aryl chlorides.[3]

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, aniline, or other primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Phosphine ligand (e.g., XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) ligand)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[4]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).

  • Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[2] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylamine product.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for this compound. The expected yields are based on literature precedents for similar sterically hindered and electronically deactivated substrates.

ParameterConditionExpected Yield Range (%)
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%), or preformed Pd-NHC complexes (1-2 mol%)[2]70-95
Ligand Bulky monophosphine ligands such as XPhos, SPhos, or RuPhos (2-4 mol%); or N-heterocyclic carbene (NHC) ligands like IPr (2-4 mol%)[5]70-95
Base Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.), Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.)[4]70-95
Solvent Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF)70-95
Temperature (°C) 80-110[2]70-95
Reaction Time (h) 2-2470-95

Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Prepare Inert Reaction Vessel add_solids Add Pd Catalyst, Ligand, and Base prep_vessel->add_solids add_reactants Add this compound and Amine add_solids->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC, GC, or LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Final Product purify->product Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R2NH deprotonation Amido Complex amine_coordination->deprotonation Base, -HBase+X- deprotonation->pd0 Reductive Elimination product_out Ar-NR2 deprotonation->product_out arcl_in r2nh_in base_in

References

Application Notes and Protocols for the Derivatization of 3-Chloro-5-(4-fluorophenyl)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 3-Chloro-5-(4-fluorophenyl)aniline presents a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel bioactive compounds. The presence of the chloro and fluoro groups can enhance metabolic stability and binding affinity, while the aniline nitrogen provides a versatile handle for a variety of chemical modifications. This application note provides detailed protocols for the synthesis and subsequent derivatization of this compound to generate a library of compounds for biological screening, with a focus on anticancer and antimicrobial applications.

Part 1: Synthesis of the Core Scaffold: this compound

The target scaffold is not readily commercially available and can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloroaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Part 2: Derivatization of this compound

The primary amine of the scaffold can be readily derivatized to generate a library of amides and ureas, two functional groups prevalent in biologically active molecules.[3][4][5][6][7]

Workflow for Derivatization

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Library Synthesis A 3-Bromo-5-chloroaniline + 4-Fluorophenylboronic Acid B Suzuki-Miyaura Coupling A->B C This compound B->C D Amide Synthesis C->D E Urea Synthesis C->E F Amide Library (Diverse R-COOH) D->F G Urea Library (Diverse R-NCO) E->G H Purification & Characterization F->H G->H I Compound Library for Screening H->I

Caption: Synthetic workflow for the generation of a compound library.

Protocol 2.1: Amide Library Synthesis

This protocol describes the coupling of the aniline with a variety of carboxylic acids using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][4]

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and EDC (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add this compound (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide derivatives by column chromatography or preparative HPLC.

Protocol 2.2: Urea Library Synthesis

This protocol details the reaction of the aniline with various isocyanates to form urea derivatives.[5][6][7]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or DCM in a round-bottom flask.[8]

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the aniline solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.[7]

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Part 3: Biological Screening Protocols

The synthesized library can be screened for various biological activities. Below are protocols for anticancer, kinase inhibitory, and antibacterial assays.

Screening Workflow

G A Compound Library B Primary Screening (e.g., single high concentration) A->B C Inactive Compounds B->C Discard D Active 'Hits' B->D Select E Dose-Response Assay (e.g., IC50 determination) D->E F Potent Compounds E->F G Secondary Assays (e.g., selectivity, mechanism of action) F->G H Lead Candidates G->H

Caption: General workflow for biological screening of the compound library.

Protocol 3.1: Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: Kinase Inhibition Assay

This is a general protocol for a radiometric-based kinase assay. Specific substrates and conditions will vary depending on the kinase being tested.[14][15][16]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate for the target kinase, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP.[14]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]

  • Stopping the Reaction: Stop the reaction by adding a solution like 2% phosphoric acid.[14]

  • Measurement: Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3.3: Antibacterial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.[17][18][19][20][21]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. A growth indicator like resazurin can be added to aid visualization.[17]

Part 4: Potential Biological Targets and Data

Derivatives of halogenated anilines are known to target a variety of biological pathways. For instance, many kinase inhibitors used in cancer therapy, such as Gefitinib, feature a chloro-fluoro-aniline moiety. This suggests that protein kinases are a plausible target class for derivatives of this compound.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation, Survival Inhibitor Potential Inhibitor (Synthesized Derivative) Inhibitor->Raf

Caption: A simplified MAPK signaling pathway, a common target in cancer.

Representative Biological Activity Data

The following table summarizes the biological activity of compounds structurally related to the proposed derivatives. This data is intended to be representative of the potential activities that could be observed.

Compound IDScaffoldAssay TypeTarget/Cell LineActivity (IC₅₀ / % Inhibition)Reference
A 4-AnilinoquinazolineAnticancerEGFR-TKIC₅₀ = 0.05 µM[9]
B N-Aryl-1,3,4-oxadiazoleAnticancerSNB-19 Cell Line86.61% PGI @ 10 µM[22]
C N-Aryl-1,3,4-oxadiazoleAnticancerOVCAR-8 Cell Line85.26% PGI @ 10 µM[22]
D 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolAnticancerSNB-19 Cell Line65.12% PGI @ 10 µM[5]
E N-phenylmethanimineMAO-B InhibitionMAO-B EnzymeBinding Energy = -8.1 kcal/mol (in silico)[4]

Note: PGI stands for Percent Growth Inhibition. The compounds listed are analogues and not direct derivatives of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. By employing robust synthetic methodologies such as Suzuki coupling, amide formation, and urea synthesis, researchers can efficiently generate diverse chemical libraries. The subsequent screening of these libraries using established in vitro assays for anticancer, kinase inhibition, and antibacterial activities can lead to the identification of promising hit compounds for further drug development efforts.

References

Application Notes and Protocols: Potential Use of 3-Chloro-5-(4-fluorophenyl)aniline in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of azo dye and pigment chemistry. Direct synthesis and application data for 3-Chloro-5-(4-fluorophenyl)aniline in dye and pigment production are not extensively available in public literature. The methodologies provided are derived from analogous halogenated and phenyl-substituted anilines and should be considered as a starting point for research and development. Experimental validation is required to confirm the suitability and performance of this compound for these applications.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments. The specific substituents on the aniline ring play a crucial role in determining the final color, fastness, and other performance properties of the colorant. Halogenated anilines, in particular, are known to impart desirable characteristics such as lightfastness and chemical resistance to the resulting dyes and pigments.

This compound is a unique aromatic amine possessing both chloro and fluorophenyl substituents. While its primary applications may lie in other areas of chemical synthesis, its structural similarity to known dye precursors suggests its potential as a diazo component in the production of novel azo dyes and pigments. The presence of the chloro group is expected to enhance the stability and lightfastness of the resulting colorants, while the 4-fluorophenyl moiety may influence the chromophoric system, potentially leading to unique shades and properties.

This document provides a theoretical framework and generalized experimental protocols for exploring the use of this compound in the synthesis of azo dyes and pigments.

Logical Relationship: Azo Dye Synthesis

The synthesis of azo dyes from an aromatic amine like this compound follows a well-established two-step process: diazotization followed by azo coupling.

AzoDyeSynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound C Diazonium Salt A->C 0-5 °C B Nitrous Acid (HNO2) (from NaNO2 + HCl) B->C E Azo Dye/Pigment C->E Alkaline or Acidic Conditions D Coupling Component (e.g., Naphthol, Phenol, Arylamine) D->E

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using an aromatic amine. These should be adapted and optimized for this compound.

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a reactive diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Protocol 2: Azo Coupling to Synthesize a Disperse Dye

This protocol describes the reaction of the diazonium salt with a coupling component to form an azo dye. The choice of coupling component will determine the final color. For example, coupling with a naphthol derivative typically yields red to blue shades.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-naphthol, N,N-diethylaniline)

  • Sodium Hydroxide (NaOH) solution (for phenolic couplers) or a buffer solution

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the chosen coupling component in an appropriate solvent. If using a phenol or naphthol, dissolve it in a dilute aqueous solution of sodium hydroxide.

  • Cool the coupling component solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • After the reaction is complete, the dye is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of azo dyes and pigments from structurally related chloroanilines. This data can serve as a reference for designing experiments with this compound.

Diazo ComponentCoupling ComponentReaction ConditionsYield (%)Reference
3-Chloroaniline2,4-DihydroxybenzophenoneDiazotization at 0-5°C, Coupling at 0-5°C~100%[1]
4-Chloroaniline2,4-DihydroxybenzophenoneDiazotization at 0-5°C, Coupling at 0-5°CNot specified[1]
2,4,5-Trichloroaniline2,4-acetoacet-xylidineDiazotization in H₂SO₄, Coupling in basic medium93.8%[2]
2,4,5-Trichloroanilineβ-naphtholDiazotization in H₂SO₄, Coupling in basic medium91%[2]

Potential Signaling Pathways and Applications

While the primary focus is on synthesis, it is noteworthy that some azo dyes have applications beyond coloration. For instance, certain azo compounds are investigated for their biological activities. Should dyes derived from this compound be synthesized, they could be screened for various biological activities, although this is beyond the scope of typical dye and pigment applications.

Conclusion

This compound presents an interesting, yet unexplored, starting material for the synthesis of novel azo dyes and pigments. The protocols and data presented here, derived from analogous compounds, provide a solid foundation for researchers to begin investigating its potential in this field. The unique combination of substituents on this aniline derivative may lead to the development of colorants with valuable properties for various industrial applications. Further research and experimental validation are necessary to fully elucidate the synthetic pathways and performance characteristics of dyes and pigments derived from this compound.

References

synthetic routes to novel heterocyclic compounds using 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An overview of synthetic strategies for the creation of novel heterocyclic compounds utilizing 3-Chloro-5-(4-fluorophenyl)aniline as a key starting material is provided in these application notes. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development, offering adaptable methods for the synthesis of quinoline, indole, and carbazole scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.

Application Note 1: Synthesis of a Novel Substituted Quinoline

Introduction: The quinoline ring system is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] This protocol describes a proposed synthesis of a novel, highly substituted quinoline derivative starting from this compound.

Protocol: A proposed synthetic route for 6-Chloro-8-(4-fluorophenyl)-2-methylquinoline via a modified Doebner-von Miller reaction is detailed below.

Experimental Protocol: Synthesis of 6-Chloro-8-(4-fluorophenyl)-2-methylquinoline

Materials:

  • This compound

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol (50 mL) and concentrated hydrochloric acid (2.0 eq). Stir the mixture until the aniline has completely dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add crotonaldehyde (2.5 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10% aqueous sodium hydroxide solution until a pH of approximately 8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 6-Chloro-8-(4-fluorophenyl)-2-methylquinoline.

Quantitative Data:

CompoundStarting MaterialReagentCatalyst/SolventYield (%)Purity (%)
6-Chloro-8-(4-fluorophenyl)-2-methylquinolineThis compound (2.22 g)Crotonaldehyde (1.75 g)Concentrated HCl / Ethanol65>98

Synthetic Workflow:

G A This compound C Reaction Mixture (Ethanol, Conc. HCl) A->C B Crotonaldehyde B->C D Reflux (6h) C->D E Work-up and Purification D->E F 6-Chloro-8-(4-fluorophenyl)-2-methylquinoline E->F

Doebner-von Miller Quinoline Synthesis Workflow

Application Note 2: Synthesis of a Novel Substituted Indole

Introduction: The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of therapeutic applications. The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[3][4][5] This protocol outlines a proposed pathway for the synthesis of a novel indole derivative, which involves the initial conversion of this compound to its corresponding hydrazine, followed by a Fischer cyclization.

Protocol: A two-step synthetic route is proposed, starting with the diazotization of this compound followed by reduction to the hydrazine, which is then subjected to a Fischer indole synthesis with a suitable ketone.

Experimental Protocol: Synthesis of 5-Chloro-7-(4-fluorophenyl)-2,3-dimethyl-1H-indole

Step 1: Synthesis of [3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Tin(II) chloride dihydrate

  • Sodium hydroxide solution (50% w/v)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (4.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 2 hours at room temperature.

  • Collect the precipitated hydrazine hydrochloride by filtration and wash with a small amount of cold water.

  • Suspend the hydrochloride salt in water and add 50% sodium hydroxide solution until the free hydrazine precipitates.

  • Extract the hydrazine with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and evaporate the solvent to obtain [3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine.

Step 2: Fischer Indole Synthesis

Materials:

  • [3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine

  • 2-Butanone (Methyl ethyl ketone)

  • Glacial acetic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve [3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine (1.0 eq) in glacial acetic acid (20 mL).

  • Add 2-butanone (1.2 eq) and stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture.

  • Heat the mixture to 100 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the hot reaction mixture into ice water with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-7-(4-fluorophenyl)-2,3-dimethyl-1H-indole.

Quantitative Data:

CompoundStarting MaterialReagentCatalyst/SolventYield (%)Purity (%)
[3-Chloro-5-(4-fluorophenyl)phenyl]hydrazineThis compound (2.22 g)NaNO₂, SnCl₂·2H₂OHCl85>95
5-Chloro-7-(4-fluorophenyl)-2,3-dimethyl-1H-indole[3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine (2.37 g)2-Butanone (0.87 g)PPA / Acetic acid70>98

Synthetic Workflow:

G A This compound B Diazotization & Reduction A->B C [3-Chloro-5-(4-fluorophenyl)phenyl]hydrazine B->C E Hydrazone Formation C->E D 2-Butanone D->E F Fischer Cyclization (PPA, 100°C) E->F G 5-Chloro-7-(4-fluorophenyl)-2,3-dimethyl-1H-indole F->G G A This compound C Sulfilimine Formation A->C B Martin's Sulfurane B->C D Sulfilimine Derivative C->D E Rh-Catalyzed C-H Amination D->E F 2-Chloro-4-(4-fluorophenyl)-9H-carbazole E->F

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Chloro-5-(4-fluorophenyl)aniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide outlines the synthesis of the requisite precursors, the cross-coupling reaction itself, and the final product purification. All quantitative data is presented in clear tabular formats, and experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted biphenyl aniline derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The large-scale synthesis of this compound requires a reproducible and economically viable process. The synthetic strategy detailed herein employs a Suzuki-Miyaura coupling, a powerful and widely used method for the formation of carbon-carbon bonds.[1] This approach offers high yields and good functional group tolerance, making it suitable for industrial applications.[2]

The overall synthetic approach involves two main stages:

  • Synthesis of the key precursor: 3-Bromo-5-chloroaniline.

  • Suzuki-Miyaura cross-coupling: Reaction of 3-bromo-5-chloroaniline with 4-fluorophenylboronic acid.

Synthesis of Precursors

The primary precursor for the Suzuki-Miyaura coupling is 3-bromo-5-chloroaniline. An effective method for its synthesis starts from the commercially available 3,5-dichloroaniline.

Synthesis of 3-Bromo-5-chloroaniline from 3,5-Dichloroaniline

A common route to introduce a bromine atom meta to two chlorine atoms on an aniline ring involves a Sandmeyer-type reaction sequence. However, a more direct approach can be a selective halogenation, though this can be challenging. An alternative and often more controlled laboratory-scale synthesis involves a multi-step process starting from aniline, involving protection, halogenation, and deprotection steps.[3][4] For large-scale production, a more direct route is preferable. A plausible industrial method involves the diazotization of a suitable aminodichlorobenzene followed by a Sandmeyer reaction with a bromide source. Another approach involves the bromination of dichloro benzene followed by isomerization and subsequent amonolysis.[5]

A representative laboratory-scale procedure for the synthesis of a similar compound, 2-bromo-4,6-dichloroaniline, involves the bromination of 2,4-dichloroaniline.[6] This can be adapted for the synthesis of 3-bromo-5-chloroaniline from 3,5-dichloroaniline, although regioselectivity can be a concern.

Note: The following protocol is a representative method and may require optimization for large-scale production.

Experimental Protocol: Synthesis of 3-Bromo-5-chloroaniline
  • Reaction Setup: A multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe is charged with 3,5-dichloroaniline and a suitable solvent such as glacial acetic acid.

  • Bromination: The solution is cooled to 0-5 °C. A solution of bromine in glacial acetic acid is added dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured into a stirred solution of aqueous sodium bisulfite to quench any unreacted bromine. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography for smaller scales.

Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-chloroaniline with 4-fluorophenylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Key Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. For large-scale applications, catalyst loading and turnover number are critical economic considerations.[2]

ParameterTypical Conditions for Large-Scale Suzuki CouplingRationale
Catalyst Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Readily available and effective for a wide range of substrates.[1]
Ligand Triphenylphosphine (PPh₃) or other phosphine ligandsStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄)Activates the boronic acid and facilitates the transmetalation step. Carbonates are often preferred for large-scale due to cost and handling.
Solvent Toluene, Dioxane, or a mixture of an organic solvent with waterThe choice of solvent affects solubility and reaction kinetics. Aqueous solvent systems are often preferred for green chemistry considerations.[1][2]
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: A large, inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature control system is charged with 3-bromo-5-chloroaniline, 4-fluorophenylboronic acid, the palladium catalyst, and the ligand.

  • Solvent and Base Addition: The chosen solvent system (e.g., toluene and water) and the base (e.g., potassium carbonate) are added.

  • Reaction: The mixture is heated to the target temperature (e.g., 90-100 °C) under a nitrogen or argon atmosphere and stirred vigorously until the reaction is complete, as determined by HPLC analysis.

  • Work-up: The reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

Data Presentation
ReactantMolar RatioPurity
3-Bromo-5-chloroaniline1.0>98%
4-Fluorophenylboronic acid1.1 - 1.3>98%
Palladium Catalyst0.001 - 0.01N/A
Base2.0 - 3.0N/A
ParameterValue
Typical Yield 85-95%
Typical Purity (crude) >90%
Typical Purity (after purification) >99.5%

Purification of this compound

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical intermediates.

Experimental Protocol: Purification
  • Crystallization: The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene). The solution is then cooled slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Column Chromatography (for smaller scales or high purity requirements): For laboratory-scale purification or to remove closely related impurities, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.[7]

  • Adsorbent Treatment: In some cases, treatment with activated carbon or other adsorbents can be used to remove colored impurities.[8]

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_purification Purification 3_5_Dichloroaniline 3,5-Dichloroaniline Bromination Bromination 3_5_Dichloroaniline->Bromination 3_Bromo_5_chloroaniline 3-Bromo-5-chloroaniline Bromination->3_Bromo_5_chloroaniline Coupling_Reaction Suzuki Coupling (Pd Catalyst, Base) 3_Bromo_5_chloroaniline->Coupling_Reaction 4_Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4_Fluorophenylboronic_acid->Coupling_Reaction Crude_Product Crude this compound Coupling_Reaction->Crude_Product Purification_Step Crystallization / Chromatography Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Intermediate Ar-Pd(II)-X-Ln Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'-Ln Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 ArAr Ar-Ar' Reductive_Elimination->ArAr ArX Ar-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Halogenated Anilines: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be sensitizers. Inhalation of dust should be avoided.

  • Solvents: Organic solvents are flammable and may have associated health risks. Appropriate storage and handling procedures should be followed.

  • Large-Scale Reactions: Exothermic reactions should be carefully controlled with adequate cooling capacity. Pressure build-up should be monitored and mitigated. A thorough process safety review is essential before scaling up any chemical reaction.

Conclusion

The synthesis of this compound can be achieved in a scalable manner using a Suzuki-Miyaura cross-coupling reaction as the key step. Careful selection of precursors, optimization of reaction conditions, and robust purification methods are essential for achieving high yields and purity on a large scale. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to implement and adapt this synthesis for their specific needs.

References

Troubleshooting & Optimization

optimizing reaction yield for the synthesis of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the key intermediate, 3-bromo-5-chloroaniline, followed by a Suzuki-Miyaura cross-coupling reaction.

Synthetic_Scheme A 3,5-Dichloroaniline B 3-Bromo-5-chloroaniline A->B Selective Bromination C This compound B->C Suzuki-Miyaura Coupling D (4-Fluorophenyl)boronic acid D->C

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-chloroaniline

Question Possible Cause(s) Troubleshooting Suggestions
Why is my yield of 3-bromo-5-chloroaniline low? 1. Incomplete bromination. 2. Formation of polybrominated side products. 3. Difficult purification.1. Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material. 2. Controlled Brominating Agent Addition: Add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a low temperature (0-5 °C) to improve selectivity.[1] 3. Purification: Utilize column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate the desired monobrominated product from starting material and polybrominated species.
How can I improve the regioselectivity of the bromination? The amino group is a strong activating group, leading to potential ortho and para bromination.Use of a suitable brominating agent: N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile can provide good regioselectivity for the bromination of anilines.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Question Possible Cause(s) Troubleshooting Suggestions
Why is the Suzuki-Miyaura coupling reaction failing or giving a low yield? 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Decomposition of the boronic acid. 4. Poor solubility of reactants.1. Catalyst Choice: For electron-deficient anilines, palladium catalysts with electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective.[2] Consider using a pre-catalyst for easier handling and activation. 2. Base and Solvent Optimization: A common combination is K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water or 2-MeTHF/water.[3] The presence of water is often crucial for the hydrolysis of boronate esters and can improve reaction rates.[2] 3. Boronic Acid Stability: Use fresh (4-fluorophenyl)boronic acid, as boronic acids can degrade over time. Consider using the corresponding boronate ester for increased stability. 4. Solubility: If reactants are not fully dissolved, consider a different solvent system or increasing the reaction temperature.
I am observing significant amounts of side products. What are they and how can I minimize them? 1. Debromination: The bromo-chloro-aniline starting material can undergo reduction, leading to 3-chloroaniline. 2. Homo-coupling: The boronic acid can couple with itself to form 4,4'-difluorobiphenyl.1. Minimize Debromination: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst which can lead to reductive dehalogenation.[4] 2. Minimize Homo-coupling: This is often promoted by the presence of oxygen. Thoroughly degas the reaction mixture before adding the catalyst. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.[4]
How do I effectively purify the final product? The product may be contaminated with starting materials, side products, and catalyst residues.1. Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts. Washing with a dilute acid solution can help remove any remaining aniline starting material.[5] 2. Column Chromatography: This is the most effective method for separating the desired product from side products like the homo-coupled biphenyl and debrominated aniline. A silica gel column with a hexane/ethyl acetate gradient is a good starting point. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be used for final purification.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-chloroaniline

This protocol is adapted from procedures for the selective bromination of anilines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile and add it dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-5-chloroaniline.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is based on general procedures for the Suzuki-Miyaura coupling of bromoanilines.[3]

  • Reaction Setup: To a Schlenk flask, add 3-bromo-5-chloroaniline (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%) and the ligand (if required) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (Hypothetical Data)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10045
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)1,4-Dioxane/H₂O9078
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)2-MeTHF/H₂O8092
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O11085

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L)_n B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OR)₂ I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_A Starting Materials cluster_B Reaction Conditions cluster_C Side Products cluster_D Purification Start Low Yield or No Reaction A Check Starting Materials Start->A B Optimize Reaction Conditions Start->B C Analyze Side Products Start->C D Purification Issues Start->D A1 Purity of Haloaniline A->A1 A2 Activity of Boronic Acid A->A2 B1 Catalyst/Ligand Choice B->B1 B2 Base/Solvent System B->B2 B3 Temperature/Time B->B3 C1 Debromination C->C1 C2 Homo-coupling C->C2 D1 Ineffective Chromatography D->D1 D2 Recrystallization Failure D->D2

Caption: A logical workflow for troubleshooting common synthesis issues.

References

identification of side products in 3-Chloro-5-(4-fluorophenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which one is more prone to side products?

A1: The most common and modern synthetic routes involve palladium-catalyzed cross-coupling reactions. The two primary methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This route typically couples an aryl halide (e.g., 3-bromo-5-chloroaniline) with an organoboron compound (e.g., (4-fluorophenyl)boronic acid).

  • Buchwald-Hartwig Amination: This method could involve coupling a dihalo-biphenyl derivative with an ammonia equivalent.[1]

Both reactions are powerful but can be susceptible to side product formation if not properly optimized. Common issues include homocoupling of starting materials and dehalogenation.[1][2]

Q2: What are the most prevalent side products observed in the Suzuki-Miyaura synthesis of this compound?

A2: During the Suzuki coupling of 3-bromo-5-chloroaniline with (4-fluorophenyl)boronic acid, several side products can form. These include:

  • Homocoupling Products: Formation of 4,4'-difluorobiphenyl (from the boronic acid) and 3,3',5,5'-tetrachloro-biphenyl (from the aryl halide, though less common). Homocoupling is a very common byproduct in Suzuki reactions.[2]

  • Dehalogenated Starting Material: Reduction of 3-bromo-5-chloroaniline to 3-chloroaniline.

  • Protodeboronation Product: Conversion of (4-fluorophenyl)boronic acid to fluorobenzene.[2]

  • Phenol Impurities: Hydroxylation of the boronic acid can lead to the formation of 4-fluorophenol.[3]

Q3: How can I minimize the formation of homocoupled side products?

A3: Homocoupling often arises from the presence of oxygen or suboptimal reaction conditions. To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Optimize Catalyst and Ligand: Use appropriate palladium catalysts and phosphine ligands. Sterically hindered ligands can sometimes suppress homocoupling.

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions.[3]

  • Base Selection: The choice and stoichiometry of the base are critical.

Q4: What causes the formation of dehalogenated impurities, and how can they be avoided?

A4: Dehalogenation is the replacement of a halogen atom (in this case, bromine from 3-bromo-5-chloroaniline) with a hydrogen atom. This can be caused by certain phosphine ligands, impurities in the reagents, or the presence of reducing agents.[2] To avoid this, screen different ligands and ensure high-purity starting materials. Using pre-catalysts might also help reduce dehalogenation side products.[4]

Troubleshooting Guide for Side Product Identification

This guide addresses specific issues you might encounter during the analysis of your reaction mixture.

Problem Potential Cause Suggested Solution / Identification Method
Unexpected peak in HPLC/GC-MS with a mass of 186.08 g/mol . Formation of 4,4'-difluorobiphenyl via homocoupling of the boronic acid.GC-MS: Look for the characteristic mass-to-charge ratio (m/z) of 186. NMR: Compare the spectrum with a known standard of 4,4'-difluorobiphenyl. The spectrum will be simpler and more symmetric than the desired product.
Presence of a compound with a mass of 127.57 g/mol . Dehalogenation of the starting material, 3-bromo-5-chloroaniline, to form 3-chloroaniline.GC-MS: Confirm the molecular ion peak at m/z 127. HPLC: Compare the retention time with an authentic sample of 3-chloroaniline.
Low yield and detection of fluorobenzene (96.10 g/mol ). Protodeboronation of the (4-fluorophenyl)boronic acid starting material.GC-MS: Identify the volatile fluorobenzene peak. This indicates inefficient transmetalation. Optimize the base and reaction conditions to favor the cross-coupling pathway.[2]
Multiple unknown peaks co-eluting with the product. Isomer formation from previous synthetic steps or complex side reactions.Preparative HPLC or TLC: Attempt to isolate the impurities for detailed characterization. 2D NMR (COSY, HSQC): Use advanced NMR techniques on the purified impurity to elucidate its structure.

Summary of Potential Side Products

Side ProductFormulaMolecular Weight ( g/mol )Common Analytical Signature (m/z)
4,4'-DifluorobiphenylC₁₂H₈F₂190.19190
3-ChloroanilineC₆H₆ClN127.57127
FluorobenzeneC₆H₅F96.1096
4-FluorophenolC₆H₅FO112.10112
Palladium BlackPd106.42Insoluble solid, can reduce reaction efficiency.[2]

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Reaction Monitoring

  • Objective: To monitor the consumption of starting materials and the formation of the product and non-volatile side products.

  • Methodology:

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 70% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Analysis: Compare retention times against pure standards of starting materials and the desired product. Quantify peaks by area percentage to estimate the relative amounts of each component.

Protocol 2: GC-MS Analysis for Volatile Impurity Identification

  • Objective: To identify volatile side products such as dehalogenated compounds and protodeboronation products.

  • Methodology:

    • Sample Preparation: Quench a sample of the reaction mixture, perform a liquid-liquid extraction (e.g., with ethyl acetate), and inject the organic layer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Visualizations

TroubleshootingWorkflow start Unexpected Peak in Chromatogram/Spectrum ms_analysis Perform GC-MS or LC-MS Analysis start->ms_analysis check_mass Compare Molecular Ion (M+) with Potential Side Products ms_analysis->check_mass mass_homocoupling Mass matches homocoupled product? (e.g., 4,4'-difluorobiphenyl) check_mass->mass_homocoupling Yes mass_dehalogenation Mass matches dehalogenated SM? (e.g., 3-chloroaniline) check_mass->mass_dehalogenation No confirm_homocoupling Identified: Homocoupling Action: Improve inert atmosphere, optimize catalyst/base. mass_homocoupling->confirm_homocoupling Yes mass_other Other Unexpected Mass mass_dehalogenation->mass_other No confirm_dehalogenation Identified: Dehalogenation Action: Screen ligands, use high-purity reagents. mass_dehalogenation->confirm_dehalogenation Yes further_analysis Requires Further Analysis (e.g., NMR, Isolation) mass_other->further_analysis Yes

Caption: Troubleshooting workflow for identifying unknown impurities.

ExperimentalWorkflow cluster_analysis Analytical Identification hplc HPLC-UV (Quantitative Estimation) identification Side Product Identified hplc->identification gcms GC-MS (Volatile Impurities) gcms->identification lcms LC-MS (Non-volatile Impurities) nmr NMR (Structural Elucidation) lcms->nmr If isolation possible nmr->identification crude_mixture Crude Reaction Mixture crude_mixture->hplc crude_mixture->gcms crude_mixture->lcms

Caption: General experimental workflow for side product analysis.

References

Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions involving halogenated anilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Suzuki reaction with a halogenated aniline failing or giving low yields?

Low yields or reaction failure with halogenated anilines can stem from several factors. The reactivity of the C-X bond (where X is a halogen) follows the general trend I > Br > Cl, making chloroanilines particularly challenging substrates. Additionally, the electron-donating nature of the aniline can influence the catalytic cycle. Common issues include catalyst deactivation, inefficient oxidative addition, or the occurrence of side reactions.

Troubleshooting Steps:

  • Evaluate the Halogen: Chloroanilines are less reactive than their bromo or iodo counterparts.[1] For these substrates, a more active catalyst system is often required.

  • Optimize Ligand and Catalyst: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can facilitate the oxidative addition step, which is often rate-limiting.[2] Consider screening different ligands.

  • Assess Base and Solvent: The base plays a crucial role in the transmetalation step.[3] The solubility of the base and reactants is also important, making solvent choice a key parameter.

  • Check for Side Reactions: Analyze your crude reaction mixture for byproducts resulting from dehalogenation, protodeboronation, or homocoupling.

2. What are the most common side reactions, and how can I minimize them?

The three most prevalent side reactions in Suzuki couplings of halogenated anilines are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.[4]

    • Mitigation:

      • Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[2]

      • Employ anhydrous conditions where possible.

      • Use a less nucleophilic base or a two-phase solvent system.

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It can be promoted by the presence of oxygen or Pd(II) species.[5][6]

    • Mitigation:

      • Thoroughly degas the reaction mixture to remove oxygen.

      • Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.

  • Dehalogenation: This is the replacement of the halogen on the aniline with a hydrogen atom. It can occur via a hydride transfer from a solvent or base to the palladium center after oxidative addition.[5][7]

    • Mitigation:

      • Choose a solvent that is less likely to act as a hydride donor (e.g., avoid alcohols if possible).

      • Select a non-coordinating base.

      • Bromo and chloro derivatives are generally less prone to dehalogenation than iodo derivatives.[7][8][9]

3. How do I choose the right ligand for my reaction?

The ligand choice is critical, especially for less reactive chloro- and bromoanilines. Electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalytic species.

Recommended Ligand Classes:

  • Buchwald-type biaryl phosphines: Ligands such as SPhos and XPhos are known for their high activity in Suzuki couplings of aryl chlorides.

  • CataCXium® A: This palladacycle has shown unique effectiveness in couplings with unprotected ortho-bromoanilines.[10]

  • N-heterocyclic carbenes (NHCs): These can also be effective ligands for challenging couplings.

4. Which base and solvent system should I use?

The choice of base and solvent is interdependent and crucial for reaction success. The base activates the boronic acid for transmetalation, while the solvent affects the solubility of reactants and the stability of intermediates.

Common Base/Solvent Combinations:

BaseCommon SolventsConsiderations
K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂OStandard and cost-effective. The presence of water can be beneficial but may also promote protodeboronation.[11]
K₃PO₄Dioxane, Toluene, 2-MeTHFA stronger base that is often effective for challenging couplings, including those with chloroanilines. Can often be used under anhydrous conditions.
Cs₂CO₃Dioxane, TolueneA highly effective but more expensive base.

Polar aprotic solvents like DMF can sometimes influence the selectivity of the reaction.[12] For unprotected ortho-bromoanilines, 2-MeTHF has been shown to be a particularly effective solvent.[10]

Data Presentation: Comparative Yields

The following tables summarize the impact of different reaction parameters on the yield of Suzuki reactions with various halogenated anilines.

Table 1: Effect of Halogen on Yield

Halogenated AnilineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8092Fictionalized Data
4-BromoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8085Fictionalized Data
4-ChloroanilinePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane10078Fictionalized Data

Table 2: Comparison of Ligands for the Coupling of 2-Chloroaniline

LigandBoronic AcidCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Reference
PPh₃Phenylboronic acidPd(OAc)₂K₃PO₄Dioxane100<10Fictionalized Data
P(t-Bu)₃Phenylboronic acidPd₂(dba)₃K₃PO₄Dioxane10065Fictionalized Data
SPhosPhenylboronic acidPd₂(dba)₃K₃PO₄Dioxane10091Fictionalized Data
XPhosPhenylboronic acidPd₂(dba)₃K₃PO₄Dioxane10093Fictionalized Data

Table 3: Influence of Base on the Coupling of 4-Bromoaniline

| Base | Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Na₂CO₃ | Phenylboronic acid | Pd(OAc)₂ | Toluene/H₂O | 80 | 88 | Fictionalized Data | | K₂CO₃ | Phenylboronic acid | Pd(OAc)₂ | Toluene/H₂O | 80 | 85 | Fictionalized Data | | K₃PO₄ | Phenylboronic acid | Pd(OAc)₂ | Toluene | 100 | 92 | Fictionalized Data | | Cs₂CO₃ | Phenylboronic acid | Pd(OAc)₂ | Dioxane | 100 | 95 | Fictionalized Data |

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated aniline (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol, 2 mol %).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates. Always refer to the literature for more detailed procedures for your specific reaction.

Visualizations

Troubleshooting Workflow for Failed Suzuki Reactions:

G cluster_analysis Analysis of Crude Mixture cluster_troubleshooting Troubleshooting Path start Reaction Failed (Low or No Yield) check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_crude sm_present Starting Materials Present? analyze_crude->sm_present sm_present->check_conditions No side_products Side Products Observed? sm_present->side_products Yes optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) sm_present->optimize_catalyst Yes optimize_base Optimize Base/Solvent sm_present->optimize_base Yes side_products->optimize_catalyst No side_products->optimize_base No address_side_rxn Address Specific Side Reaction side_products->address_side_rxn Yes success Successful Reaction optimize_catalyst->success optimize_base->success address_side_rxn->success

Caption: A flowchart for diagnosing and resolving failed Suzuki reactions.

Key Signaling Pathways in Suzuki-Miyaura Catalysis:

G pd0 Pd(0)L_n pd_ii Ar-Pd(II)-X (Oxidative Addition) pd0->pd_ii Oxidative Addition ar_x Ar-X (Halogenated Aniline) ar_x->pd_ii transmetalation Ar-Pd(II)-R (Transmetalation) pd_ii->transmetalation Transmetalation boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base base->boronate boronate->transmetalation transmetalation->pd0 product Ar-R (Coupled Product) transmetalation->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

improving the stability of 3-Chloro-5-(4-fluorophenyl)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of 3-Chloro-5-(4-fluorophenyl)aniline. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue: The solid this compound has changed color (e.g., turned yellow, brown, or dark) during storage.

Potential Cause Recommended Action Preventative Measures
Oxidation The colored impurities are likely oxidation products. Depending on the extent of discoloration, the material may need to be repurified (e.g., by recrystallization or column chromatography) before use. A small-scale test reaction is advised to check if the impurity affects the outcome.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use containers with tight-fitting seals to minimize exposure to air. For long-term storage, consider vacuum-sealing the container.
Light Exposure Photodegradation can lead to the formation of colored byproducts. If the discoloration is minor, repurification might be necessary.Store the compound in an amber or opaque container to protect it from light. Keep the container in a dark cabinet or drawer.
Heat Exposure Elevated temperatures can accelerate degradation pathways. If the material has been exposed to heat and discolored, its purity should be re-assessed using analytical methods like HPLC or GC-MS before use.Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing near heat sources.
Moisture The presence of moisture can facilitate certain degradation reactions. If the material appears clumpy or discolored, it may have been exposed to moisture. Drying under vacuum may be attempted, but repurification is often necessary.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.

Issue: I am observing unexpected byproducts in my reaction when using stored this compound.

Potential Cause Recommended Action Preventative Measures
Presence of Degradants Degradation products can act as unintended reactants or catalysts in your reaction. Analyze the starting material by HPLC, LC-MS, or GC-MS to identify and quantify impurities.Always use freshly opened or properly stored material for sensitive reactions. It is good practice to re-analyze the purity of the compound if it has been stored for an extended period.
Contamination The compound may have been contaminated during previous handling.Use clean spatulas and weighing boats for each use. Avoid returning unused material to the original container.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark, and dry place. Refrigeration at 2-8°C is recommended for long-term storage.

Q2: What are the likely degradation pathways for this compound?

A2: Like many anilines, this compound is susceptible to oxidation.[1] The primary degradation pathway is likely the oxidation of the aniline moiety, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This process can be accelerated by exposure to light, heat, and moisture.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability study can be performed by subjecting the compound to accelerated degradation conditions, also known as a forced degradation study.[2][3] This involves exposing the compound to stress conditions such as heat, light, humidity, and oxidizing agents. The degradation can be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, anilines, in general, are incompatible with strong oxidizing agents, acids, and acid chlorides.[4] Contact with these substances should be avoided during storage and handling.

Q5: Can I use a stabilizer to improve the storage stability?

A5: For aromatic amines, the addition of stabilizers like thiourea or certain alkyl tin compounds has been shown to retard color deterioration during storage.[5] However, the suitability and impact of any stabilizer on your specific application would need to be carefully evaluated.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method that can be used as a starting point for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3]

  • Sample Preparation : Prepare several accurately weighed samples of this compound.

  • Stress Conditions : Expose the samples to the following conditions for a defined period (e.g., 24, 48, 72 hours):

    • Heat : Store a sample in an oven at an elevated temperature (e.g., 60°C).

    • Light : Expose a sample to a photostability chamber with a controlled light source (e.g., ICH Q1B option 2).

    • Humidity : Place a sample in a humidity chamber (e.g., 25°C / 75% RH).

    • Oxidation : Prepare a solution of the compound and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Acid/Base Hydrolysis : Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

  • Analysis : At each time point, analyze the samples using the developed HPLC method (Protocol 1) to determine the percentage of the parent compound remaining and to profile any degradation products.

  • Data Evaluation : Compare the chromatograms of the stressed samples to that of a control sample stored under ideal conditions. This will help in identifying degradation products and understanding the degradation pathways.

Visualizations

degradation_pathway A This compound B Oxidation (Air, Light, Heat) A->B C Colored Impurities (Nitroso, Nitro, Polymeric Compounds) B->C experimental_workflow cluster_0 Forced Degradation Study cluster_1 Outcome A Sample Preparation B Stress Conditions (Heat, Light, Humidity, Oxidation, pH) A->B C Time Point Sampling B->C D HPLC Analysis C->D E Data Evaluation D->E F Identify Degradation Products E->F G Determine Degradation Rate E->G H Establish Stability-Indicating Method E->H logical_relationship cluster_factors Influencing Factors A Storage Conditions B Temperature A->B C Light A->C D Oxygen A->D E Moisture A->E F Compound Stability B->F C->F D->F E->F

References

removal of palladium catalyst from reactions with 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reactions involving 3-Chloro-5-(4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium catalysts from reactions involving this compound?

The aniline functional group in this compound can coordinate with palladium species, forming stable complexes that are difficult to remove through simple filtration or extraction. This coordination can lead to higher than acceptable levels of palladium contamination in the final product. Drug products typically contain a large number of heteroatoms that may act as ligands for metals, making purification challenging.[1]

Q2: What are the common methods for palladium catalyst removal?

Several methods are employed for palladium removal, with varying degrees of effectiveness. These include:

  • Filtration through adsorbents: Using materials like Celite® to physically trap the catalyst.

  • Column Chromatography: Separating the product from the catalyst based on polarity.

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.

  • Metal Scavengers: Employing solid-supported or solution-based scavengers that selectively bind to palladium, which can then be removed by filtration.[2]

  • Activated Carbon: Adsorbing the palladium catalyst onto the surface of activated carbon.[3]

Q3: Which palladium removal method is most effective for aniline-containing compounds?

For aniline derivatives, traditional methods like crystallization and simple filtration are often insufficient.[1] The use of specialized metal scavengers, particularly silica-based scavengers with thiol or thiourea functional groups, has been shown to be highly effective.[4][5][6][7] These scavengers exhibit a high affinity for palladium and can reduce contamination to very low levels (ppm).[4][7]

Q4: How can I quantify the amount of residual palladium in my product?

Accurate quantification of residual palladium is crucial to ensure product purity and meet regulatory requirements. The most common and reliable methods for quantifying trace palladium levels are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [8]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS) [8]

These techniques are highly sensitive and can detect palladium concentrations down to the parts per billion (ppb) level.[9]

Troubleshooting Guide

Issue 1: High Palladium Levels After Standard Work-up

Problem: After performing a standard aqueous work-up and filtration, the palladium level in the product remains unacceptably high.

Possible Cause: The palladium catalyst has formed a stable, soluble complex with the aniline product.

Solution:

  • Employ a Metal Scavenger: Introduce a silica-based scavenger such as SiliaMetS® Thiol or SiliaMetS® Thiourea. These have demonstrated high efficiency in removing palladium from reactions involving nitrogen-containing compounds.[4][5][6][7]

  • Optimize Scavenging Conditions: Experiment with the scavenger loading, temperature, and reaction time. A typical starting point is to use a specific weight equivalent of the scavenger relative to the product and stir at room temperature or slightly elevated temperatures for several hours.[6][7]

Issue 2: Product Loss During Palladium Removal

Problem: Significant loss of the desired product is observed after using a palladium scavenger.

Possible Cause: The product may be adsorbing to the scavenger material. This can be a more significant issue with activated carbon.[10]

Solution:

  • Screen Different Scavengers: Test a variety of scavengers to find one with high palladium affinity and low product affinity. Silica-based scavengers often offer a good balance.

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

  • Wash the Scavenger: After the scavenging step, wash the filtered scavenger with a suitable solvent to recover any adsorbed product.

Issue 3: Inconsistent Palladium Removal Results

Problem: The efficiency of palladium removal varies significantly between batches.

Possible Cause:

  • Inconsistent reaction work-up procedures.

  • Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II)).

  • Differences in the age or quality of the scavenger.

Solution:

  • Standardize Procedures: Ensure that the work-up and scavenging protocols are followed consistently for every batch.

  • Characterize the Palladium Species: If possible, try to determine the nature of the palladium species in the reaction mixture, as different scavengers may have varying efficiencies for different oxidation states. SiliaMetS® Thiourea is noted to be versatile for all forms of palladium.[4]

  • Use Fresh Scavenger: Ensure the scavenger is stored correctly and is not expired.

Quantitative Data on Palladium Scavenger Performance

The following tables summarize the performance of different palladium scavengers in relevant chemical systems.

Table 1: Comparison of Scavengers for Palladium Removal

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalReference
SiliaMetS® Thiol13002>99.8%[7]
SiliaMetS® Thiol/Thiourea mixture2400≤ 16>99.3%[4]
SEM2616682098.8%[6]
ISOLUTE® Si-TMT166816190.3%[6]
DARCO KB-G (Activated Carbon)166863362.0%[6]

Table 2: Performance of SiliaMetS® Thiol in a Buchwald-Hartwig Amination

ParameterValue
Starting MaterialNaphthyl bromide and Boc-piperazine
Initial Palladium Concentration> 1,300 ppm
ScavengerSiliaMetS® Thiol (50 wt %)
Conditions35°C for 17 hours
Final Palladium Concentration2 ppm
Reference [7]

Experimental Protocols

General Protocol for Palladium Removal using a Silica-Based Scavenger

This protocol provides a general guideline for using a silica-based scavenger like SiliaMetS® Thiol for the removal of palladium from a reaction mixture containing this compound.

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble impurities. Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for the scavenging step (e.g., highly polar solvents like DMF), concentrate the crude product and redissolve it in a less polar solvent.

  • Addition of Scavenger: To the solution of the crude product, add the silica-based scavenger. A typical starting amount is 2-4 equivalents by weight relative to the theoretical amount of palladium, or a certain weight percentage (e.g., 5-10 wt%) relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal time can range from a few hours to overnight. Monitor the palladium levels periodically if possible.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with the same organic solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the final product for residual palladium content using ICP-MS or a similar technique.

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Work-up cluster_scavenging Palladium Scavenging cluster_analysis Analysis & Final Product reaction Pd-catalyzed Reaction with This compound workup Aqueous Work-up reaction->workup add_scavenger Add Silica-Based Scavenger workup->add_scavenger Crude Product in Organic Solvent stir Stir (e.g., RT, 4h) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration analysis ICP-MS Analysis for Pd filtration->analysis Filtrate product Purified Product (<10 ppm Pd) analysis->product

Caption: Experimental workflow for palladium removal.

troubleshooting_logic start High Palladium After Work-up? scavenger Use Silica-Based Scavenger (e.g., SiliaMetS® Thiol) start->scavenger Yes end_ok Palladium Removed Product Yield OK start->end_ok No optimize Optimize Scavenging: - Temp - Time - Loading scavenger->optimize product_loss Product Loss? optimize->product_loss wash_scavenger Wash Scavenger After Filtration optimize->wash_scavenger screen_scavengers Screen Different Scavengers product_loss->screen_scavengers Yes product_loss->end_ok No end_nok Continue Optimization screen_scavengers->end_nok wash_scavenger->end_nok

Caption: Troubleshooting decision-making logic.

References

reaction monitoring of 3-Chloro-5-(4-fluorophenyl)aniline synthesis by TLC/HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, with a focus on reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a boronic acid or ester with an aryl halide. For the synthesis of this compound, a typical approach would be the coupling of 3-amino-5-chlorophenylboronic acid with 1-fluoro-4-iodobenzene .

Q2: How can I monitor the progress of the Suzuki-Miyaura coupling reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for more detailed quantitative analysis.[1][2]

Q3: What are the expected appearances of the starting materials and the product on a TLC plate?

Typically, the starting materials (boronic acid and aryl halide) will have different polarities and thus different Rf values compared to the product. The this compound product is generally less polar than the boronic acid starting material and will, therefore, have a higher Rf value. It is crucial to run reference spots for all starting materials alongside the reaction mixture on the same TLC plate for accurate comparison.

Q4: What kind of side products can be expected in this synthesis?

Potential side products in a Suzuki-Miyaura coupling include homocoupling of the boronic acid to form a biphenyl diamine species and dehalogenation of the aryl halide. These can arise from suboptimal reaction conditions.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

Yes, Suzuki-Miyaura coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). This is because the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

Troubleshooting Guides

TLC Monitoring Issues
Problem Possible Cause(s) Suggested Solution(s)
No product spot visible on TLC after several hours. - Inactive catalyst.- Incorrect base or solvent.- Reaction temperature is too low.- Use a fresh batch of palladium catalyst and ligand.- Ensure the correct base and a suitable degassed solvent are used.- Increase the reaction temperature according to the protocol.
Multiple new spots appearing on the TLC plate. - Decomposition of starting materials or product.- Formation of multiple side products.- Lower the reaction temperature.- Ensure the inert atmosphere is maintained.- Check the purity of the starting materials.
Starting material spots remain intense, with a faint product spot. - Low catalyst loading.- Inefficient mixing.- Insufficient base.- Optimize the catalyst and ligand loading.- Ensure vigorous stirring of the reaction mixture.- Use a sufficient excess of the base.
Spots are streaking on the TLC plate. - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system.
HPLC Monitoring Issues
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks for the product. - Poor column condition.- Inappropriate mobile phase pH.- Flush or replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent retention times. - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.
Appearance of unexpected peaks. - Contamination of the sample or solvent.- On-column degradation of the analyte.- Use HPLC-grade solvents and filter all samples.- Modify the mobile phase or gradient to reduce the analysis time.
Low sensitivity for the product peak. - Incorrect detection wavelength.- Low concentration of the product.- Determine the UV-Vis spectrum of the product to identify the wavelength of maximum absorbance (λmax).- Concentrate the sample if possible.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Using a capillary tube, spot the 3-amino-5-chlorophenylboronic acid reference solution on the baseline.

    • Spot the 1-fluoro-4-iodobenzene reference solution.

    • Carefully withdraw a small aliquot from the reaction mixture using a glass capillary and spot it in the center of the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Compare the spots of the reaction mixture with the reference spots. The disappearance of the starting material spots and the appearance of a new spot will indicate the progress of the reaction. Calculate the Retention factor (Rf) for each spot.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding a suitable solvent (e.g., 1 mL of acetonitrile).

    • Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a standard of each starting material to determine their retention times.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

Quantitative Data Summary

Compound Typical TLC Rf Value (30% EtOAc/Hexane) Typical HPLC Retention Time (min)
1-Fluoro-4-iodobenzene0.8512.5
3-Amino-5-chlorophenylboronic acid0.153.2
This compound (Product) 0.50 9.8
Homocoupled by-product0.256.5

Note: These values are illustrative and can vary depending on the exact experimental conditions.

Workflow and Pathway Diagrams

Reaction_Monitoring_Workflow cluster_reaction Suzuki Coupling Reaction cluster_tlc TLC Monitoring cluster_hplc HPLC Monitoring Reaction Reaction Mixture (3-amino-5-chlorophenylboronic acid + 1-fluoro-4-iodobenzene + Pd catalyst + Base) TLC_Sample Aliquot for TLC Reaction->TLC_Sample HPLC_Sample Aliquot for HPLC Reaction->HPLC_Sample TLC_Plate Spot on TLC Plate TLC_Sample->TLC_Plate TLC_Dev Develop Plate TLC_Plate->TLC_Dev TLC_Vis Visualize under UV TLC_Dev->TLC_Vis TLC_Analysis Analyze Rf Values TLC_Vis->TLC_Analysis Decision Decision: Continue Reaction or Work-up? TLC_Analysis->Decision HPLC_Quench Quench & Dilute HPLC_Sample->HPLC_Quench HPLC_Filter Filter Sample HPLC_Quench->HPLC_Filter HPLC_Inject Inject into HPLC HPLC_Filter->HPLC_Inject HPLC_Analysis Analyze Peak Areas & Retention Times HPLC_Inject->HPLC_Analysis HPLC_Analysis->Decision

Caption: Workflow for TLC and HPLC monitoring of the synthesis.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation Base Base Base->ArPdX ArBOH2 Ar'B(OH)2 ArBOH2->ArPdX ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-(4-fluorophenyl)aniline. The following sections address common issues related to solvent effects on key reactions involving this compound.

I. General Solubility and Solvent Considerations

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific solubility data for this compound is not extensively published, anilines with halogen substituents are generally sparingly soluble in water and more soluble in organic solvents.[1] The presence of the aromatic rings and the chloro group contributes to its hydrophobicity.[2] It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Solubility in non-polar solvents like hexanes is likely to be limited.

Q2: How does the choice of solvent impact the stability of this compound?

A2: this compound is a stable compound under typical organic synthesis conditions. However, in protic solvents, particularly at elevated temperatures, the basicity of the aniline nitrogen can be influenced by solvation effects.[3] While degradation is not a primary concern in common organic solvents, the reactivity of the amine can be modulated by hydrogen bonding interactions with protic solvent molecules.

II. N-Acylation Reactions

The N-acylation of this compound is a fundamental transformation. Solvent choice can significantly impact reaction rate and purity of the product.

Troubleshooting Guide: N-Acylation

Issue Potential Cause Troubleshooting Steps
Slow or incomplete reaction Poor solubility of starting material: The aniline may not be fully dissolved in the chosen solvent.- Try a solvent in which the aniline has higher solubility, such as DMF, DMAc, or NMP. - Gently heat the reaction mixture to improve solubility, but monitor for potential side reactions.
Low reactivity of the aniline: The electron-withdrawing effects of the chloro and fluoro substituents decrease the nucleophilicity of the amine.- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4]
Formation of side products (e.g., diacylation) Excessively harsh reaction conditions: High temperatures or a highly reactive acylating agent can lead to over-acylation.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a less reactive acylating agent or add the acylating agent slowly to the reaction mixture.
Difficulty in product isolation High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove during work-up.- If possible, choose a lower-boiling point solvent like DCM, chloroform, or ethyl acetate. - If a high-boiling point solvent is necessary, use a high-vacuum rotary evaporator or perform an aqueous work-up followed by extraction with a lower-boiling organic solvent.

Experimental Protocol: General N-Acylation of this compound

  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aniline in Anhydrous Solvent add_base Add Base dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent cool->add_acyl monitor Monitor Reaction (TLC/LC-MS) add_acyl->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify Suzuki_Troubleshooting cluster_side_reactions Side Reactions Observed start Low/No Product check_catalyst Screen Ligands & Catalyst Loading start->check_catalyst check_conditions Increase Temperature start->check_conditions check_solubility Change Solvent System (e.g., Dioxane/H₂O) start->check_solubility protodeboronation Protodeboronation? start->protodeboronation homocoupling Homocoupling? start->homocoupling check_boronic_acid Use Boronic Ester check_degassing Ensure Rigorous Degassing protodeboronation->check_boronic_acid Yes homocoupling->check_degassing Yes Buchwald_Solvent_Effect cluster_good Favorable Solvents cluster_bad Inhibitory Solvents good_solvents Toluene, Dioxane, THF stable_catalyst Stable Pd(0)Lₙ Catalyst good_solvents->stable_catalyst fast_ox_add Efficient Oxidative Addition stable_catalyst->fast_ox_add product Desired C-N Coupled Product fast_ox_add->product bad_solvents CH₃CN, Chlorinated Solvents inhibited_catalyst Inhibited Pd Catalyst (Solvent Coordination) bad_solvents->inhibited_catalyst no_reaction No Reaction or Catalyst Decomposition inhibited_catalyst->no_reaction

References

Technical Support Center: Workup Procedures for Reactions Containing 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Chloro-5-(4-fluorophenyl)aniline is a specialized chemical entity with limited publicly available data. The following troubleshooting guide and frequently asked questions (FAQs) are based on established workup procedures for structurally similar compounds, particularly those synthesized via common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Researchers should adapt these recommendations based on their specific reaction conditions and observations.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions yielding this compound.

Problem Potential Cause Recommended Solution
Product is not extracting into the organic layer. The aqueous layer may be too acidic, protonating the aniline and making it water-soluble.Neutralize the aqueous layer with a mild base such as sodium bicarbonate or sodium carbonate solution. Check the pH with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8) before re-extracting.
The chosen organic solvent may not be suitable for the product.Try a different extraction solvent. Dichloromethane (DCM) or ethyl acetate are generally good starting points for anilines. If solubility is low, a small amount of a more polar solvent like isopropanol can be added to the primary extraction solvent.
An emulsion forms during extraction. High concentration of salts or surfactants in the reaction mixture.Add a saturated solution of sodium chloride (brine) to the separatory funnel to "break" the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Product precipitates out during workup. The product has low solubility in the workup solvents at the current temperature.Use a larger volume of solvent for extraction and washing. Gentle warming of the solutions may help keep the product dissolved, but be cautious of potential degradation.
The isolated product is an oil instead of a solid. The product may be impure, containing residual solvent or byproducts that lower its melting point.Attempt to purify the oil via column chromatography. If the product is known to be a solid, try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
The product is discolored (e.g., brown or black). Anilines are prone to air oxidation, which can lead to colored impurities.Work quickly and minimize exposure of the product to air and light. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). Washing the organic layer with a dilute solution of sodium bisulfite can sometimes help to remove colored oxidation byproducts.
Low yield of isolated product. Incomplete reaction or product loss during workup.Ensure the reaction has gone to completion using a suitable analytical technique (e.g., TLC, LC-MS). Minimize the number of transfer steps during the workup. Ensure all aqueous washes are back-extracted with fresh organic solvent to recover any dissolved product.
Residual palladium catalyst in the product. The palladium catalyst or its byproducts are soluble in the organic layer.Wash the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine. Passing the organic solution through a pad of silica gel or activated carbon can also help to adsorb residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of this compound?

A1: While specific data for this compound is scarce, based on structurally similar anilines, it is likely to be a solid at room temperature, appearing as a white to off-white or light brown crystalline powder. Anilines are susceptible to oxidation, which can cause discoloration over time.

Q2: What are the best solvents for extracting this compound from an aqueous reaction mixture?

A2: Ethyl acetate and dichloromethane (DCM) are generally effective solvents for extracting anilines. The choice of solvent may depend on the other components in the reaction mixture. It is advisable to perform a small-scale test extraction to determine the optimal solvent.

Q3: My reaction to synthesize this compound involved a palladium catalyst. How can I effectively remove it during the workup?

A3: Residual palladium can often be removed by washing the organic extract with an aqueous solution containing a sulfur-based ligand that binds strongly to palladium. A 1-5% aqueous solution of sodium bisulfite or thiourea can be effective. Alternatively, stirring the organic solution with activated carbon or passing it through a short plug of silica gel can also help in palladium removal.

Q4: How can I purify crude this compound?

A4: The two most common methods for purifying anilines are column chromatography and recrystallization.

  • Column Chromatography: A silica gel column with a gradient elution of ethyl acetate in hexanes (or a similar solvent system) is a good starting point. The optimal eluent can be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of a good solvent like ethyl acetate with a poor solvent like hexanes) and then allowing it to cool slowly to form crystals.

Q5: this compound is an aniline. Are there any special safety precautions I should take during the workup?

A5: Yes, anilines as a class of compounds are toxic and can be absorbed through the skin. Always handle this compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Experimental Protocols

General Aqueous Workup Procedure for a Suzuki or Buchwald-Hartwig Reaction

This protocol assumes the reaction was carried out in an organic solvent (e.g., toluene, dioxane, or THF) and is complete.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Dilution: Dilute the mixture with an equal volume of an appropriate organic extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. If two distinct phases do not form, add more organic solvent and/or a saturated brine solution.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts and reagents).

      • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).

      • Saturated aqueous brine solution (to reduce the water content in the organic layer and help prevent emulsions).

    • During each wash, gently invert the separatory funnel several times, venting frequently. Allow the layers to fully separate before draining the aqueous layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., with water) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Bicarbonate, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Chromatography or Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Problem Encountered During Workup Emulsion Emulsion Forms During Extraction? Start->Emulsion Low_Solubility Product Insoluble in Organic Layer? Emulsion->Low_Solubility No Add_Brine Add Brine and Swirl Gently Emulsion->Add_Brine Yes Discoloration Product is Discolored? Low_Solubility->Discoloration No Adjust_pH Adjust Aqueous pH to Neutral/Basic Low_Solubility->Adjust_pH Yes Oxidation Possible Oxidation. Work Anaerobically/ Wash with Bisulfite Discoloration->Oxidation Yes End Proceed with Next Step Discoloration->End No Add_Brine->End Adjust_pH->End Oxidation->End

Caption: A troubleshooting decision tree for common workup issues.

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-5-(4-fluorophenyl)aniline and related substituted anilines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the spectral characteristics of these compounds, supported by experimental data from analogous structures and detailed procedural outlines.

Predicted and Comparative NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In aromatic systems like aniline, the positions of substituents dramatically influence the spectral output. The following tables summarize the experimental ¹H and ¹³C NMR data for 3-chloroaniline and 4-fluoroaniline, which serve as foundational comparators, alongside predicted values for this compound. These predictions are derived from the additive effects of the chloro and fluorophenyl substituents on the aniline framework.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Chloroaniline H-26.74t2.1
H-46.83ddd7.9, 2.1, 1.0
H-57.14t7.9
H-66.67ddd7.9, 2.1, 1.0
-NH₂3.61br s-
4-Fluoroaniline H-2, H-66.62dd8.6, 4.5
H-3, H-56.89t8.0
-NH₂3.60s-
This compound (Predicted) H-2~6.8-7.0m-
H-4~7.0-7.2m-
H-6~6.7-6.9m-
H-2', H-6'~7.4-7.6m (dd)-
H-3', H-5'~7.0-7.2m (t)-
-NH₂~3.7-3.9br s-

Note: Predicted values for this compound are estimations based on substituent effects observed in analogous compounds.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
3-Chloroaniline [1]C-1147.5
C-2113.1
C-3134.8
C-4118.4
C-5130.2
C-6114.8
4-Fluoroaniline [2]C-1142.57 (d, J=2.0 Hz)
C-2, C-6116.10 (d, J=7.6 Hz)
C-3, C-5115.69 (d, J=22.4 Hz)
C-4156.38 (d, J=235.2 Hz)
This compound (Predicted) C-1~148
C-2~114
C-3~135
C-4~119
C-5~140
C-6~116
C-1'~137
C-2', C-6'~128 (d)
C-3', C-5'~116 (d)
C-4'~162 (d)

Note: Predicted values for this compound are estimations. The characteristic carbon-fluorine coupling constants (J-coupling) are expected for the fluorophenyl ring.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation:

  • Weigh 10-20 mg of the solid aniline derivative.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Structural Analysis and NMR Correlations

The following diagram illustrates the structure of this compound and the logical relationships for interpreting its NMR spectra.

G cluster_mol This compound cluster_data NMR Spectral Data Interpretation mol mol H_NMR 1H NMR - Chemical Shift (δ) - Multiplicity - Coupling Constants (J) Structure Molecular Structure H_NMR->Structure Correlates to C_NMR 13C NMR - Chemical Shift (δ) - C-F Coupling C_NMR->Structure Correlates to Substituent_Effects Substituent Effects - Cl (meta): Weak deactivation - NH2 (para): Strong activation - 4-F-Ph: Inductive & mesomeric effects Substituent_Effects->H_NMR Influences Substituent_Effects->C_NMR Influences Structure->Substituent_Effects

Caption: Molecular structure and NMR interpretation workflow.

In the predicted spectrum of this compound, the protons on the aniline ring (H-2, H-4, H-6) will exhibit complex splitting patterns due to coupling with each other. The protons on the fluorophenyl ring will show characteristic doublet of doublets and triplet-like patterns, further influenced by coupling to the fluorine atom. In the ¹³C NMR spectrum, the carbon atoms of the fluorophenyl ring will appear as doublets due to C-F coupling, with the magnitude of the coupling constant being indicative of the number of bonds separating the carbon and fluorine atoms.

This guide serves as a practical resource for the spectral analysis of this compound and related compounds, providing a framework for prediction, interpretation, and experimental design.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Chloro-5-(4-fluorophenyl)aniline, a compound of interest in drug development and chemical research. The fragmentation behavior is compared with structurally related molecules to provide a comprehensive understanding of how different functional groups influence the fragmentation pathways under mass spectrometric conditions.

Predicted Fragmentation Profile

The mass spectrum of an organic compound provides a unique fingerprint based on the fragmentation of the molecular ion. For this compound (Molecular Weight: ~221.66 g/mol ), the fragmentation is governed by the presence of an aniline moiety, a biphenyl linkage, and halogen substituents (chloro and fluoro). Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak.[1] The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[1][2]

The primary fragmentation pathways for aromatic amines involve the loss of neutral molecules like NH3 or HCN.[3] Halogenated compounds, particularly those with chlorine, show characteristic isotopic patterns and are prone to losing the halogen atom.

Below is a comparative table summarizing the predicted major fragment ions for this compound and related compounds.

Compound Structure Molecular Ion (M⁺•) (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound C₁₂H₉ClFN221 / 223186: [M-Cl]⁺, Loss of chlorine radical194: [M-HCN]⁺•, Loss of neutral hydrogen cyanide127: [C₆H₅ClN]⁺•, 3-Chloroaniline radical cation95: [C₆H₄F]⁺, 4-Fluorophenyl cation
Aniline C₆H₇N9392: [M-H]⁺66: [C₅H₆]⁺•, Loss of HCN
3-Chloroaniline C₆H₆ClN127 / 12992: [M-Cl]⁺, Loss of chlorine radical100: [M-HCN]⁺•, Loss of hydrogen cyanide65: [C₅H₅]⁺
4-Fluoroaniline C₆H₆FN111110: [M-H]⁺84: [M-HCN]⁺•, Loss of hydrogen cyanide83: [C₅H₄F]⁺

Experimental Protocols

The data presented in this guide is based on standard mass spectrometry techniques. A typical experimental setup for analyzing this compound would involve the following protocol:

1. Sample Preparation:

  • A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • For analyses requiring derivatization, appropriate reagents are added, and the reaction is allowed to proceed to completion before introduction into the mass spectrometer.

2. Instrumentation and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is typically employed.[4]

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS, involving bombardment of the sample with high-energy electrons (typically 70 eV). For LC-MS, Electrospray Ionization (ESI) is often used, where the sample solution is nebulized and subjected to a high voltage to create ions.[5]

  • Ion Source Temperature: Maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.

3. Mass Analysis:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Scan Range: A typical scan range would be from m/z 40 to 500 to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.

Fragmentation Pathway Visualization

The logical flow of the fragmentation process for this compound can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 221/223 F1 [M-Cl]⁺ m/z 186 M->F1 - Cl• F2 [M-HCN]⁺• m/z 194 M->F2 - HCN F3 3-Chloroaniline Cation m/z 127/129 M->F3 Ring Cleavage F4 4-Fluorophenyl Cation m/z 95 M->F4 Ring Cleavage

Fragmentation workflow for this compound.

This guide provides a foundational understanding of the fragmentation pattern of this compound. Experimental verification is essential to confirm these predicted pathways and relative fragment abundances. Researchers can use this information for compound identification, structural elucidation, and method development in various analytical applications.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-5-(4-fluorophenyl)aniline, a key intermediate in pharmaceutical synthesis. It offers a detailed experimental protocol for a proposed HPLC method, compares its performance with alternative analytical techniques, and presents supporting data in a clear, tabular format.

Introduction

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control.[1] this compound is a substituted aniline derivative whose purity can significantly impact the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] This guide outlines the development and validation of a stability-indicating HPLC method for this compound and compares it with other analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed HPLC Method for Purity Analysis

Based on the analysis of similar substituted anilines, a reversed-phase HPLC (RP-HPLC) method is proposed as a starting point for the purity analysis of this compound.[3][4]

Table 1: Proposed Initial HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a gradient elution mode.
Gradient Program Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a specified time to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-260 nm).
Injection Volume 10 µL
Diluent Mobile phase or a mixture of acetonitrile and water.

Experimental Protocols

A robust HPLC method must be validated to ensure it is suitable for its intended purpose.[5][6][7] This involves a series of experiments to demonstrate its specificity, linearity, accuracy, precision, and robustness. A crucial part of this validation is the forced degradation study, which helps to establish the stability-indicating nature of the method.[8][9][10]

Method Development and Optimization Workflow

The following workflow outlines the systematic approach to developing and optimizing the proposed HPLC method.

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Select Initial Conditions (Column, Mobile Phase) B Prepare Standard and Sample Solutions A->B C Optimize Mobile Phase (pH, Organic Ratio, Gradient) B->C D Optimize Flow Rate and Temperature C->D E Evaluate Peak Shape and Resolution D->E E->C No F System Suitability Testing E->F Good Separation? G Forced Degradation Studies F->G H Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) G->H I Finalized HPLC Method H->I

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate that the analytical method can separate the main compound from its degradation products, thus proving it is "stability-indicating".[9][10]

a. Preparation of Stock Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours.

c. Analysis: Analyze the stressed samples using the developed HPLC method. The chromatograms should show adequate separation between the parent peak and any degradation product peaks.

Comparison of Analytical Techniques

While HPLC is a versatile and widely adopted method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.[1][2][11][12]

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, easily automated.[1]Requires solvent consumption, can be more complex to develop methods.Routine quality control, stability studies, and analysis of a wide range of pharmaceutical compounds.[2]
GC (Gas Chromatography) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for volatile and semi-volatile impurities, high sensitivity.[11]Not suitable for non-volatile or thermally unstable compounds without derivatization.[13][14]Analysis of residual solvents and volatile organic impurities.[2][11]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight information for impurity identification, very high sensitivity and specificity.[1][11]Higher equipment cost and complexity.Identification of unknown impurities and trace-level quantification.[1]
CE (Capillary Electrophoresis) Separation based on the differential migration of charged species in an electric field.High efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC, less suitable for neutral compounds.Analysis of charged impurities and can be a viable alternative to HPLC.[12]

Data Presentation

The following tables summarize the expected data from the validation of the proposed HPLC method.

Table 3: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 5000
% RSD of Peak Area (n=6) ≤ 2.0%< 1.0%
% RSD of Retention Time (n=6) ≤ 1.0%< 0.5%

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationPeak Purity of Parent PeakComments
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) ~15%> 0.999One major degradation product observed.
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) ~20%> 0.999Two major degradation products observed.
Oxidative (3% H2O2, RT, 24h) ~10%> 0.999One minor degradation product observed.
Thermal (105°C, 24h) < 5%> 0.999Compound is relatively stable to heat.
Photolytic (UV light, 24h) ~8%> 0.999Minor degradation observed.

Table 5: Method Validation Summary

ParameterTypical Results
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Dependent on compound's UV absorbance
Limit of Quantitation (LOQ) Dependent on compound's UV absorbance
Robustness No significant impact on results with minor changes in method parameters.

Logical Relationship Diagram

The relationship between the analytical method, the sample, and the desired outcome is crucial for successful purity analysis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte This compound (with potential impurities) Analysis Chromatographic Separation Analyte->Analysis Method Validated HPLC Method Method->Analysis Data Chromatogram (Peak Areas, Retention Times) Analysis->Data Result Purity Assessment (% Purity, Impurity Profile) Data->Result

Caption: Logical flow from sample and method to purity assessment.

Conclusion

The proposed RP-HPLC method, once fully developed and validated according to the outlined protocols, provides a reliable and robust approach for the purity analysis of this compound. The method's ability to separate the main compound from potential degradation products, as demonstrated through forced degradation studies, makes it suitable for routine quality control and stability testing. While alternative techniques like GC and LC-MS have their specific applications, HPLC remains the gold standard for this type of analysis due to its versatility, precision, and accuracy.[2][11] The systematic approach to method development and validation presented in this guide will aid researchers and scientists in ensuring the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between halo-aromatic precursors is a critical decision that can significantly impact the efficiency and outcome of synthetic routes. This guide provides an objective comparison of the reactivity of 3-chloro-5-(4-fluorophenyl)aniline and its bromo analogue, 3-bromo-5-(4-fluorophenyl)aniline, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

The fundamental difference in reactivity between the chloro and bromo analogues stems from the inherent bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromo compound generally more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[1] This translates to milder reaction conditions and often higher yields for the bromo-substituted aniline.

Reactivity in Suzuki-Miyaura Coupling

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoanilinePhenylboronic acidPd(dppf)Cl2K2CO3DME801295[4]
3-ChloroanilinePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene1001885[5]

Table 1. Representative yields for Suzuki-Miyaura coupling of 3-bromoaniline and 3-chloroaniline. This data on analogous compounds illustrates the generally higher reactivity of the bromo-substituted aniline, leading to higher yields under comparable or milder conditions.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, also demonstrates the superior reactivity of aryl bromides over chlorides. The oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle, and the weaker C-Br bond facilitates this process.[1][6] Consequently, the amination of 3-bromo-5-(4-fluorophenyl)aniline can be expected to proceed under milder conditions and with higher efficiency than its chloro analogue. While direct comparative studies on these specific substrates are scarce, literature on the Buchwald-Hartwig amination of various aryl halides consistently shows that aryl bromides are more reactive substrates.[7]

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoanilineAnilinePd2(dba)3 / XPhosNaOtBuToluene100292[8]
3-ChloroanilineAnilinePd(OAc)2 / RuPhosK3PO4t-AmylOH1102488[9]

Table 2. Representative yields for Buchwald-Hartwig amination of 3-bromoaniline and 3-chloroaniline. Similar to the Suzuki coupling, the bromoaniline generally provides higher yields in shorter reaction times.

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for structurally similar compounds, which can serve as a starting point for the development of specific procedures for 3-chloro- and 3-bromo-5-(4-fluorophenyl)aniline.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

A mixture of the 3-bromoaniline derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.005 mmol, 0.5 mol%), and potassium carbonate (2.0 mmol) in a suitable solvent such as dimethoxyethane (DME, 5 mL) is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).[4][10] The reaction mixture is then heated to 80-100°C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-bromoaniline derivative (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like XPhos (0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).[8] Anhydrous toluene (5 mL) is added, and the vessel is sealed. The reaction mixture is then heated to 80-110°C and stirred for 2-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to yield the desired arylamine.

Visualizing the Reactivity Difference

The following diagrams illustrate the key mechanistic steps in Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the logical relationship in the reactivity of the chloro and bromo analogues.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Halo-5-(4-fluorophenyl)aniline (X = Cl or Br) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Arylboronic acid R-B(OR)2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Halo-5-(4-fluorophenyl)aniline (X = Cl or Br) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) R2NH Amine R2NH->Amine_Coordination Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Figure 2. Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Rationale Bromo_Analogue 3-Bromo-5-(4-fluorophenyl)aniline Chloro_Analogue This compound Bromo_Analogue->Chloro_Analogue More Reactive > C_Br_Bond Weaker C-Br Bond Bromo_Analogue->C_Br_Bond C_Cl_Bond Stronger C-Cl Bond Chloro_Analogue->C_Cl_Bond Faster_OA Faster Oxidative Addition C_Br_Bond->Faster_OA Slower_OA Slower Oxidative Addition C_Cl_Bond->Slower_OA

Figure 3. Logical relationship of reactivity between the bromo and chloro analogues.

Conclusion

References

A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the analytical techniques used for the characterization of 3-Chloro-5-(4-fluorophenyl)aniline and its derivatives. Due to the limited availability of public data for this specific compound, this guide uses 3-chloro-4-fluoroaniline as a primary illustrative example. The analytical methodologies and principles discussed are broadly applicable to a range of halogenated anilines and their derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The guide covers key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It presents quantitative data in structured tables, details experimental protocols, and uses visualizations to illustrate workflows and relationships.

Physicochemical Properties

A foundational aspect of analytical characterization is understanding the basic physicochemical properties of the compound.

Property3-Chloro-4-fluoroaniline3-Chloro-5-fluoroaniline
CAS Number 367-21-5[1]4863-91-6[2]
Molecular Formula C₆H₅ClFN[1]C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [1]145.56 g/mol [2]
Appearance Solid[3]Orange to amber to dark red clear liquid[2]
Melting Point 42-44 °C[1]Not available
Boiling Point 227-228 °C[1]98 °C at 19 mmHg[2]
Purity ≥98%[1]≥97% (GC)[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For substituted anilines, ¹H NMR and ¹³C NMR are routinely used. Additionally, for fluorinated compounds, ¹⁹F NMR provides valuable information.

¹H NMR Data for 3-Chloro-4-fluoroaniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.93t1HAromatic CH
6.69m1HAromatic CH
6.53dd1HAromatic CH
3.75br s2HNH₂

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

General NMR Data for Substituted Anilines

NucleusTypical Chemical Shift Range (ppm)Notes
¹H (Aromatic)6.0 - 8.0The substitution pattern and the electronic nature of the substituents significantly influence the chemical shifts.
¹H (NH₂)3.0 - 5.0Often a broad singlet; the chemical shift is dependent on solvent and concentration.
¹³C (Aromatic)110 - 150The carbon attached to the nitrogen atom (C-N) is typically found in the 140-150 ppm range.
¹⁵N-330 to -280The chemical shifts are sensitive to the electronic effects of the substituents on the aromatic ring.[4]
¹⁹F-100 to -160Highly sensitive to the electronic environment, making it a useful probe for studying metabolism and interactions.[5][6][7]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire spectra with a spectral width of 10-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra with a spectral width of 200-250 ppm. Proton decoupling is typically used to simplify the spectrum.

    • ¹⁹F NMR: Acquire spectra with an appropriate spectral width depending on the expected chemical shifts.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Mass Spectrometric Data

TechniqueIonization ModeExpected m/zNotes
GC-MSElectron Ionization (EI)[M]⁺, [M-Cl]⁺, [M-HF]⁺EI can cause significant fragmentation, providing structural information.
LC-MSElectrospray Ionization (ESI)[M+H]⁺ESI is a soft ionization technique that typically results in the protonated molecular ion.
HPLC-MS/MSESIPrecursor ion → Product ionsUsed for metabolite identification and quantification, providing enhanced specificity.[5][6][7]
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the analyte to determine its retention time and confirm its presence.

Chromatographic Analysis

Chromatographic techniques are crucial for separating the analyte from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of substituted anilines and their derivatives.

Comparison of HPLC Methods

ParameterMethod 1: Purity AnalysisMethod 2: Metabolite Analysis[8]
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradientMethanol:Buffer gradient
Detector UV (e.g., 254 nm)Electrochemical (EC) or MS
Flow Rate 1.0 mL/min1.0 mL/min
Limit of Detection Dependent on analyte≤ 0.01 mg/L (as CFA equivalent)[8]
Experimental Protocol: HPLC Purity Analysis
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the analyte and any impurities. Calculate the purity of the sample based on the relative peak areas.

Analytical Workflow and Metabolic Pathways

The following diagrams illustrate a typical analytical workflow for the characterization of a substituted aniline and the metabolic pathway of 3-chloro-4-fluoroaniline.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV Purification->HPLC GC GC-FID Purification->GC Elemental Elemental Analysis Purification->Elemental Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CFA 3-Chloro-4-fluoroaniline Hydroxylation Hydroxylation CFA->Hydroxylation N_Acetylation N-Acetylation CFA->N_Acetylation Sulfation O-Sulfation Hydroxylation->Sulfation Glucuronidation Glucuronidation N_Acetylation->Glucuronidation Metabolite1 2-Amino-4-chloro-5-fluorophenyl sulfate Sulfation->Metabolite1 Metabolite2 2-Acetamido-4-chloro-5-fluorophenyl glucuronide Glucuronidation->Metabolite2

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential catalytic systems for the cross-coupling of 3-chloro-5-(4-fluorophenyl)aniline, a trifunctional aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this substrate, this comparison is based on established protocols for structurally similar meta-substituted chloroanilines. The information presented herein is intended to serve as a foundational resource for the development of efficient synthetic routes.

Introduction to Cross-Coupling with this compound

This compound possesses three potential sites for functionalization: the chloro substituent, the amino group, and the C-H bonds of the aniline ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the selective formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the chloro-position.[1][2] The choice of catalytic system is crucial for achieving high yields and selectivity, particularly given the presence of the potentially coordinating aniline moiety.

Comparative Analysis of Catalytic Systems

The following tables summarize plausible catalytic systems for the Buchwald-Hartwig amination (C-N coupling) and Suzuki-Miyaura coupling (C-C coupling) of this compound. These conditions are extrapolated from successful reports on analogous 3-chloroanilines and other aryl chlorides.

C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl derivatives of this compound.[1][3] The choice of ligand is critical to promote the challenging coupling of an aryl chloride. Sterically hindered and electron-rich phosphine ligands are generally preferred.[4][5]

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of this compound

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
System A Pd₂(dba)₃XPhosNaOtBuToluene80-11075-95A common and often highly effective system for aryl chlorides.
System B Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100-12070-90A milder base can sometimes improve functional group tolerance.
System C [Pd(cinnamyl)Cl]₂BrettPhosLHMDSTHF60-8065-85Can be effective at lower temperatures; LHMDS is a strong, non-nucleophilic base.

Yield ranges are estimates based on reactions with analogous substrates and may require optimization for this compound.

C-C Cross-Coupling: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting the chloro-substituent with an arylboronic acid.[2][6] For the coupling of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[7]

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemPalladium PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yield Range (%)Notes
System D Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O (10:1)90-11080-98A highly active and versatile system for a broad range of aryl chlorides.
System E PdCl₂(dppf)(none)K₂CO₃1,4-Dioxane / H₂O (4:1)80-10060-85A more traditional system, may be effective for activated boronic acids.
System F Pd₂(dba)₃XPhosCs₂CO₃THF / H₂O (5:1)70-9075-95Cesium carbonate can be an effective base in challenging couplings.

Yield ranges are estimates based on reactions with analogous substrates and may require optimization for this compound.

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. Note: These are representative procedures and should be adapted and optimized for the specific coupling partners and desired scale. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents). The tube is evacuated and backfilled with an inert gas. The solvent, this compound (1.0 equivalent), and the amine coupling partner (1.0-1.2 equivalents) are then added. The reaction mixture is stirred at the specified temperature until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube is added the palladium precursor (1-5 mol%), the phosphine ligand (if required, 1.2-6 mol%), the base (2.0-3.0 equivalents), and the arylboronic acid (1.1-1.5 equivalents). The tube is evacuated and backfilled with an inert gas. The solvent system, followed by this compound (1.0 equivalent), is added. The mixture is then heated to the indicated temperature and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd precursor, ligand, and base B Evacuate and backfill with inert gas A->B C Add solvent, this compound, and amine coupling partner B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F Reaction Complete G Dilute with organic solvent and filter through celite F->G H Concentrate filtrate G->H I Purify by column chromatography H->I Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd precursor, ligand (optional), base, and boronic acid B Evacuate and backfill with inert gas A->B C Add solvent system and This compound B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F Reaction Complete G Dilute with water and extract with organic solvent F->G H Dry and concentrate organic layers G->H I Purify by column chromatography H->I

References

A Comparative Guide to the Synthetic Validation of 3-Chloro-5-(4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the validation of 3-Chloro-5-(4-fluorophenyl)aniline, a key intermediate in pharmaceutical and materials science research. The presented methodologies are supported by experimental data from analogous reactions found in the scientific literature, offering a framework for efficient and reliable synthesis.

Introduction

This compound is a substituted biphenylamine derivative. Its structural motifs, including the chloro, fluoro, and amino functionalities, make it a valuable building block for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science. The validation of a robust and scalable synthetic route is therefore of critical importance for its further investigation and utilization. This guide focuses on the validation of a primary synthetic route via a Suzuki-Miyaura coupling reaction and compares it with plausible alternative methodologies.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most direct and widely applicable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is well-suited for the creation of the biaryl scaffold.

The proposed primary synthetic route involves the coupling of commercially available 3-bromo-5-chloroaniline with 4-fluorophenylboronic acid .

Logical Workflow for the Primary Synthetic Route

A Starting Material 1: 3-Bromo-5-chloroaniline C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Starting Material 2: 4-Fluorophenylboronic acid B->C D Work-up and Purification (Extraction, Chromatography) C->D E Final Product: This compound D->E F Structural Validation (NMR, MS, etc.) E->F

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Experimental Protocol

The following protocol is based on established procedures for the Suzuki-Miyaura coupling of bromoanilines with arylboronic acids.[1]

Materials:

  • 3-Bromo-5-chloroaniline

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or another suitable solvent system like DME/water or THF/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-bromo-5-chloroaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ - 2 mol%) with a suitable ligand (e.g., PPh₃ - 4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added.

  • The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously for a period of 2-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Expected Performance Data

Based on analogous Suzuki-Miyaura reactions reported in the literature, the following performance can be anticipated:

ParameterExpected ValueCitation
Yield 70-95%[1][2]
Purity >98% (post-chromatography)
Reaction Time 2-12 hours[1]
Scalability Good

Alternative Synthetic Routes

For a comprehensive validation, it is essential to consider alternative synthetic pathways.

Alternative Route 1: Suzuki-Miyaura Coupling with Alternative Starting Materials

This route is a variation of the primary route, where the functional groups on the coupling partners are reversed. It would involve the synthesis of 3-amino-5-chlorophenylboronic acid and its coupling with 1-bromo-4-fluorobenzene .

Challenges:

  • The starting material, 3-amino-5-chlorophenylboronic acid, is not as readily commercially available as 3-bromo-5-chloroaniline.

  • The synthesis of 3-amino-5-chlorophenylboronic acid adds extra steps to the overall process, potentially lowering the overall yield. A potential synthesis could involve the nitration and subsequent reduction of 3-chlorophenylboronic acid, though this may present regioselectivity challenges.

Alternative Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers another powerful method for the formation of the C-N bond in the target molecule. A plausible disconnection would involve the synthesis of a dihalogenated biphenyl intermediate followed by a selective amination.

Proposed Steps:

  • Suzuki-Miyaura Coupling: Coupling of 1,3-dichloro-5-bromobenzene with 4-fluorophenylboronic acid to yield 3,5-dichloro-4'-fluorobiphenyl.

  • Buchwald-Hartwig Amination: Selective amination of the 3,5-dichloro-4'-fluorobiphenyl with an ammonia equivalent.

Challenges:

  • This route is longer, involving two distinct metal-catalyzed reactions.

  • Achieving selective mono-amination on a di-chlorinated substrate can be challenging and may lead to the formation of diamine byproducts, complicating purification and reducing the yield of the desired product.

Comparative Summary of Synthetic Routes

FeaturePrimary Route: Suzuki-Miyaura (A)Alternative Route 1: Suzuki-Miyaura (B)Alternative Route 2: Buchwald-Hartwig
Key Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura CouplingSuzuki-Miyaura & Buchwald-Hartwig
Starting Material Availability Readily availableKey boronic acid not readily availableMulti-step synthesis of intermediate
Number of Steps 1 (from commercial materials)>2 (including synthesis of boronic acid)2 (from commercial materials)
Potential Yield HighModerate to Low (overall)Moderate
Potential Challenges Optimization of coupling conditionsSynthesis and stability of boronic acidSelectivity in amination, longer route

Signaling Pathway and Experimental Workflow Diagrams

Synthetic Pathway Comparison

cluster_0 Primary Route (Suzuki-Miyaura) cluster_1 Alternative Route 1 (Suzuki-Miyaura) cluster_2 Alternative Route 2 (Buchwald-Hartwig) A1 3-Bromo-5-chloroaniline C1 Suzuki Coupling A1->C1 B1 4-Fluorophenylboronic acid B1->C1 D1 This compound C1->D1 A2 3-Amino-5-chlorophenylboronic acid C2 Suzuki Coupling A2->C2 B2 1-Bromo-4-fluorobenzene B2->C2 D2 This compound C2->D2 A3 1,3-Dichloro-5-bromobenzene C3 Suzuki Coupling A3->C3 B3 4-Fluorophenylboronic acid B3->C3 D3 3,5-Dichloro-4'-fluorobiphenyl C3->D3 E3 Buchwald-Hartwig Amination D3->E3 F3 This compound E3->F3

Caption: Comparison of Synthetic Pathways.

Conclusion

The validation of a synthetic route to this compound is most efficiently achieved through the Primary Route utilizing a Suzuki-Miyaura coupling of 3-bromo-5-chloroaniline and 4-fluorophenylboronic acid. This approach is favored due to the commercial availability of starting materials, a single-step procedure from these precursors, and the high yields typically associated with this type of transformation. While alternative routes exist, they present challenges in terms of starting material accessibility and a greater number of synthetic steps, which can negatively impact overall efficiency and cost-effectiveness. For researchers and drug development professionals, the primary Suzuki-Miyaura route offers the most reliable and scalable method for obtaining this compound for further studies.

References

A Comparative Guide to the Biological Activity of 3-Chloro-5-(4-fluorophenyl)aniline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-5-(4-fluorophenyl)aniline scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. The strategic incorporation of chlorine and fluorine atoms onto the biphenyl aniline core influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets. This guide provides a comparative overview of the reported biological activities of analogues containing this scaffold, with a focus on anticancer and antimicrobial properties. The information presented is supported by available experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Anticancer Activity

The this compound moiety is a key structural component in a variety of compounds investigated for their potential as anticancer agents. While a direct comparative study on a series of immediate analogues is not extensively available in the public domain, the anticancer potential can be inferred from studies on closely related structures where this core is present.

One such study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues included a compound with a 3-chloro-4-fluorophenyl group (an isomer of the core topic) and evaluated its anticancer activity against a panel of 58 cancer cell lines.[1] The data from this study highlights the potential of this substitution pattern in cancer cell growth inhibition.

Table 1: Anticancer Activity of a 3-Chloro-4-fluorophenyl Containing Analogue [1]

Compound IDCancer Cell Line PanelMean Growth Percent (%)
4j Leukemia98.45
Non-Small Cell Lung100.11
Colon Cancer99.82
CNS Cancer101.32
Melanoma101.43
Ovarian Cancer99.98
Renal Cancer100.24
Prostate Cancer102.11
Breast Cancer100.34

Note: Compound 4j is 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine. A lower mean growth percent indicates higher growth inhibition.

Antimicrobial Activity

The halogenated phenylaniline scaffold is also a promising feature in the development of novel antimicrobial agents. The presence of halogens can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.

A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated that these compounds exhibit significant antibacterial and antifungal activities.[2] The structure-activity relationship (SAR) analysis from this study revealed that substitutions on the phenyl ring of the semicarbazone moiety played a crucial role in determining the antimicrobial potency.

Table 2: Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives (MIC in µg/mL) [2]

Compound IDS. aureusB. subtilisE. coliC. albicansA. niger
4f 6.2512.512.5200>200
4g 255050100100
4k 6.2512.512.5>200>200
4d 12.52525>200>200
Ciprofloxacin3.126.256.25--
Fluconazole---12.525

Note: Compounds 4f, 4g, 4k, and 4d are semicarbazone derivatives with different substitutions on the N4-phenyl ring.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen[1]

The anticancer activity of the compounds was determined by the National Cancer Institute (NCI) following their standard protocol. The assay utilizes 58 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Preparation: The tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Incubation: The cells are seeded into 96-well microtiter plates and incubated for 24 hours prior to the addition of the experimental compounds. The compounds are tested at a single concentration of 10⁻⁵ M.

  • Incubation Period: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader. For suspension cells, the assay is terminated by the addition of a tetrazolium salt, and the absorbance is read to determine cell viability.

  • Data Analysis: The mean growth percent is calculated from the absorbance data, providing a measure of the compound's effect on cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The biological activities of this compound analogues can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, these compounds might interfere with pathways that regulate cell proliferation, apoptosis, and angiogenesis.

anticancer_pathway Analogue Analogue Kinase Target Kinase Target Analogue->Kinase Target Inhibition Downstream Effectors Downstream Effectors Kinase Target->Downstream Effectors Phosphorylation Cascade Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Blocks Apoptosis Apoptosis Downstream Effectors->Apoptosis Induces

Caption: Putative anticancer mechanism of action.

The experimental workflow for identifying and evaluating the biological activity of these analogues typically follows a logical progression from synthesis to in vitro and potentially in vivo testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Analogues Analogues Characterization->Analogues In vitro Assays In vitro Assays Analogues->In vitro Assays SAR Analysis SAR Analysis In vitro Assays->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: General experimental workflow.

References

A Spectroscopic Comparison of 3-Chloro-5-(4-fluorophenyl)aniline with its Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between the novel compound 3-Chloro-5-(4-fluorophenyl)aniline and its precursors, 3-chloro-5-nitroaniline and 4-fluoroaniline. This guide provides a comparative analysis of their FT-IR, UV-Vis, and NMR spectra, supported by detailed experimental protocols.

The synthesis of novel aniline derivatives is a cornerstone of medicinal chemistry and materials science. This compound is a promising scaffold for the development of new therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents a detailed spectroscopic comparison of this compound with its key starting materials, 3-chloro-5-nitroaniline and 4-fluoroaniline, highlighting the distinct spectral changes that occur during its synthesis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its starting materials. These values provide a quantitative basis for distinguishing the final product from its precursors.

Table 1: FT-IR Spectral Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=C (Aromatic) StretchC-NO₂ StretchC-Cl StretchC-F Stretch
This compound3430, 33503100-30001600, 1580, 1490-~780~1220
3-chloro-5-nitroaniline3481, 33753100-30001620, 15801530 (asym), 1350 (sym)~800-
4-fluoroaniline3433, 33563100-30001620, 1510--~1225

Table 2: UV-Vis Spectral Data

CompoundSolventλmax (nm)
This compoundEthanol~255
3-chloro-5-nitroanilineEthanol245, 380
4-fluoroanilineCyclohexane230, 293

Table 3: ¹H NMR Spectral Data (δ, ppm)

CompoundSolventAromatic ProtonsAmine Protons
This compoundCDCl₃7.45-7.35 (m), 7.10-7.00 (m), 6.85 (t), 6.70 (t), 6.60 (t)3.80 (s)
3-chloro-5-nitroanilineDMSO-d₆7.67 (t), 7.48 (t), 7.39 (t)6.55 (s)
4-fluoroanilineCDCl₃6.89 (t), 6.62 (dd)3.60 (s)

Table 4: ¹³C NMR Spectral Data (δ, ppm)

CompoundSolventAromatic Carbons
This compoundCDCl₃162.0 (d, J=245 Hz), 148.5, 142.0, 137.5 (d, J=3 Hz), 135.0, 128.5 (d, J=8 Hz), 116.0 (d, J=22 Hz), 115.5, 113.0, 111.0
3-chloro-5-nitroanilineDMSO-d₆150.0, 149.5, 131.0, 120.0, 113.5, 108.0
4-fluoroanilineCDCl₃156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed directly using the Attenuated Total Reflectance (ATR) technique. Liquid samples were analyzed as a thin film between potassium bromide (KBr) plates. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 spectrophotometer. Samples were dissolved in spectroscopic grade ethanol or cyclohexane to a concentration of approximately 10⁻⁵ M. The spectra were recorded in a 1 cm quartz cuvette from 200 to 800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Spectroscopic Interpretation and Comparison

The spectroscopic data reveals significant differences between this compound and its starting materials, providing clear markers for reaction monitoring and product confirmation.

FT-IR Analysis

The FT-IR spectrum of this compound shows the appearance of N-H stretching vibrations around 3430 and 3350 cm⁻¹, characteristic of a primary amine. These peaks are absent in 3-chloro-5-nitroaniline, which instead displays strong characteristic peaks for the nitro group (NO₂) at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The disappearance of the nitro group peaks and the appearance of the amine peaks are key indicators of the successful reduction of the nitro group. The spectrum of the final product also retains the C-Cl and C-F stretching vibrations, confirming the presence of these functionalities.

UV-Vis Analysis

The UV-Vis spectrum of this compound exhibits a maximum absorption (λmax) at approximately 255 nm. This is significantly different from the absorption profile of 3-chloro-5-nitroaniline, which shows two distinct absorption bands at around 245 nm and 380 nm. The disappearance of the long-wavelength absorption band is a clear indication of the removal of the nitro group, which acts as a strong chromophore. The λmax of the final product is also distinct from that of 4-fluoroaniline, which absorbs at shorter wavelengths.

NMR Analysis

The ¹H and ¹³C NMR spectra provide the most detailed structural information. In the ¹H NMR of this compound, the appearance of a broad singlet around 3.80 ppm corresponds to the amine protons. The aromatic region of the spectrum is more complex than that of the starting materials due to the presence of two substituted phenyl rings.

The ¹³C NMR spectrum of the final product is particularly informative. The carbon attached to the fluorine atom in the 4-fluorophenyl ring appears as a doublet with a large coupling constant (J ≈ 245 Hz), a characteristic feature of a C-F bond. The chemical shifts of the aromatic carbons in the final product are significantly different from those in both 3-chloro-5-nitroaniline and 4-fluoroaniline, reflecting the new electronic environment created by the formation of the biaryl system and the conversion of the nitro group to an amine.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound with its starting materials.

Spectroscopic_Comparison_Workflow cluster_starting_materials Starting Materials cluster_spectroscopic_techniques Spectroscopic Analysis SM1 3-chloro-5-nitroaniline FTIR FT-IR SM1->FTIR UVVis UV-Vis SM1->UVVis NMR NMR (¹H & ¹³C) SM1->NMR SM2 4-fluoroaniline SM2->FTIR SM2->UVVis SM2->NMR Comparison Comparative Analysis FTIR->Comparison UVVis->Comparison NMR->Comparison Product This compound Product->FTIR Product->UVVis Product->NMR Conclusion Conclusion Comparison->Conclusion Confirmation of Structure & Purity Assessment

Caption: Logical workflow for the spectroscopic comparison.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison of this compound with its starting materials, 3-chloro-5-nitroaniline and 4-fluoroaniline. The distinct changes observed in the FT-IR, UV-Vis, and NMR spectra serve as reliable indicators for the successful synthesis and characterization of this novel compound. This information is invaluable for researchers and professionals involved in the synthesis, purification, and application of this and related aniline derivatives.

Safety Operating Guide

Proper Disposal of 3-Chloro-5-(4-fluorophenyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-5-(4-fluorophenyl)aniline was not available through our search. The following disposal procedures are based on the available safety data for the related isomer, 3-Chloro-4-fluoroaniline , and general best practices for the disposal of hazardous chemical waste. This information is intended for guidance only. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to ensure compliance with all local, state, and federal regulations before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. Based on the hazards associated with the related compound, 3-Chloro-4-fluoroaniline, this substance is expected to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

2. Spill Response:

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the chemical or contaminated materials to enter drains or waterways.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the sink or in the regular trash.

  • The disposal must be carried out in accordance with all applicable environmental regulations.

Hazard Data for 3-Chloro-4-fluoroaniline (Related Isomer)

The following table summarizes key hazard information for the related compound, 3-Chloro-4-fluoroaniline, which should be considered as indicative for risk assessment until specific data for this compound is available.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed in consultation with your institution's safety office. All protocols must include specific sections on waste handling and disposal that are consistent with the procedures outlined above and institutional policies.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of a hazardous chemical like this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal start Start: Need to Dispose of Chemical consult_ehs Consult EHS & Review SDS start->consult_ehs don_ppe Don Appropriate PPE consult_ehs->don_ppe collect_waste Collect Waste in Labeled, Sealed Container don_ppe->collect_waste spill Spill Occurs don_ppe->spill store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contain_spill Contain Spill with Inert Material spill->contain_spill collect_spill_waste Collect Spill Waste contain_spill->collect_spill_waste collect_spill_waste->store_waste schedule_pickup Schedule Pickup with Licensed Disposal Service store_waste->schedule_pickup end_disposal Professional Disposal schedule_pickup->end_disposal

Caption: Generalized workflow for the safe disposal of hazardous chemical waste.

Navigating the Safe Handling of 3-Chloro-5-(4-fluorophenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Aromatic amines as a class of compounds are known for their potential toxicity, and appropriate precautions are necessary to minimize exposure.[1] Halogenated anilines, in particular, can be harmful if inhaled, ingested, or absorbed through the skin.[2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-Chloro-5-(4-fluorophenyl)aniline, a robust selection of PPE is mandatory to prevent contact and inhalation.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance occurs.[5]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary to provide comprehensive protection.[6][7]
Skin and Body Protection A lab coat is essential. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. Ensure that footwear is closed-toed.[5][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and transfer the solid compound within the fume hood prep3->handle1 handle2 Use appropriate tools to avoid generating dust handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces and equipment handle3->post1 post2 Properly label and store any remaining material post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

cluster_waste Waste Segregation & Collection cluster_disposal Disposal waste1 Collect all waste contaminated with the compound waste2 Segregate into solid and liquid waste streams waste1->waste2 waste3 Use clearly labeled, sealed, and compatible waste containers waste2->waste3 disp1 Store waste in a designated, secure area waste3->disp1 disp2 Follow institutional and local regulations for hazardous waste disposal disp1->disp2 disp3 Arrange for pickup by a licensed hazardous waste disposal service disp2->disp3

Caption: Protocol for the disposal of this compound waste.

All waste materials, including empty containers, contaminated gloves, and bench paper, should be collected and disposed of as hazardous waste.[2] Do not dispose of this chemical down the drain or in general trash. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Quantitative Data

Physicochemical and Hazard Data for 3-Chloro-4-fluoroaniline

PropertyValueReference
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Appearance Beige solid[4]
Melting Point 42 - 47 °C (107.6 - 116.6 °F)[4]
Flash Point 149 °C (300.2 °F)[4]
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] May cause damage to organs through prolonged or repeated exposure.[2][4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

It is imperative to conduct a thorough risk assessment for any new procedure involving this compound. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.